methyl N-(4-chlorophenyl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGWHGISCDFEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240191 | |
| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-36-3 | |
| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (4-chlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for methyl N-(4-chlorophenyl)carbamate, a key intermediate in the production of various pharmaceuticals and agrochemicals. The document outlines two principal synthetic routes, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and experimental workflows to facilitate understanding and replication.
Core Synthesis Pathways
This compound can be effectively synthesized through several routes. This guide focuses on two of the most common and well-documented methods:
-
Pathway 1: From (4-chlorophenyl)carbamic chloride and Methanol. This direct approach involves the reaction of a carbamoyl chloride with methanol.
-
Pathway 2: From 4-chloroaniline via a 4-chlorophenyl isocyanate intermediate. This two-step process first involves the formation of an isocyanate from 4-chloroaniline, which is then reacted with methanol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis pathways, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Pathway 1: From (4-chlorophenyl)carbamic chloride | Pathway 2: From 4-chlorophenyl isocyanate |
| Starting Materials | (4-chlorophenyl)carbamic chloride, Methanol | 4-chloroaniline, Phosgene (or equivalent), Methanol |
| Key Intermediate | None | 4-chlorophenyl isocyanate |
| Overall Yield | 83%[1] | ~85% (calculated from isocyanate yield) |
| Reaction Time | 4 hours[1] | Isocyanate formation: ~3 hours; Carbamate formation: Varies (typically rapid) |
| Reaction Temperature | Reflux (Ethanol)[1] | Isocyanate formation: 0-5 °C to reflux[2]; Carbamate formation: Typically room temperature |
| Key Reagents | Ethanol (solvent) | Phosgene/Triphosgene, Ethyl acetate (solvent) |
| Purity of Final Product | High, recrystallized from ethanol[1] | Generally high, purification by distillation or recrystallization |
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical transformations in each synthesis pathway.
Caption: Reaction scheme for the synthesis of this compound from (4-chlorophenyl)carbamic chloride.
References
methyl N-(4-chlorophenyl)carbamate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl N-(4-chlorophenyl)carbamate
Abstract
This compound is a carbamate derivative with significant interest in the fields of medicinal chemistry and pharmacology. Primarily recognized for its role as a cholinesterase inhibitor, this compound serves as a valuable scaffold in the development of therapeutic agents, particularly for neurodegenerative diseases.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and biological activity. Detailed experimental protocols and visual representations of key pathways are included to support researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white, solid crystalline compound.[2] Its core structure consists of a carbamate functional group attached to a 4-chlorinated phenyl ring.[1] This substitution pattern is crucial for its biological interactions.[1] The physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | Methyl p-chlorophenylcarbamate, p-Chlorocarbanilic acid methyl ester | [3] |
| CAS Number | 940-36-3 | [1] |
| Molecular Formula | C8H8ClNO2 | [3][4] |
| Molecular Weight | 185.61 g/mol | [1][5] |
| Appearance | White solid, Colourless blocks | [2][4] |
| Melting Point | 117-117.5 °C | [3] |
| Boiling Point | 220.9 ± 23.0 °C (Predicted) | [3] |
| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 12.99 ± 0.70 (Predicted) | [3] |
| InChI Key | CRGWHGISCDFEJY-UHFFFAOYSA-N | [1] |
| Crystal System | Monoclinic | [4] |
Synthesis and Reactivity
Synthesis
A common laboratory-scale synthesis of this compound involves the reaction of (4-chlorophenyl)carbamic chloride with methanol.[4] The mixture is refluxed in ethanol to yield the final product.[4]
Reactivity and Stability
Carbamates, in general, are chemically stable due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond.[6][7] However, they are susceptible to hydrolysis under strong acidic or basic conditions.[1] The electron-withdrawing nature of the 4-chlorophenyl group can make the carbonyl carbon more susceptible to nucleophilic attack.[1]
This compound is incompatible with strong oxidizing agents and strong bases.[2]
Common Side Reactions and Impurity Formation
The synthesis of this compound can be accompanied by the formation of impurities.[1] A significant side reaction is the formation of N,N'-bis(4-chlorophenyl)urea, which can occur if the isocyanate intermediate reacts with unreacted 4-chloroaniline.[1] The presence of water can also lead to the hydrolysis of starting materials or intermediates, further contributing to impurity profiles.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported experimental procedure.[4]
Materials:
-
(4-chlorophenyl)carbamic chloride (0.06 mol)
-
Methanol (0.06 mol)
-
Ethanol (15 ml)
Procedure:
-
Combine (4-chlorophenyl)carbamic chloride and methanol in a round-bottom flask.
-
Add ethanol to the mixture.
-
Stir the mixture and heat to reflux for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by recrystallization from ethanol to obtain colorless blocks.
Biological Activity and Mechanism of Action
Cholinesterase Inhibition
The primary biological activity of this compound is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for its potential therapeutic application in neurodegenerative disorders like Alzheimer's disease.[1]
The carbamate moiety is crucial for its inhibitory activity, as it carbamoylates a serine residue in the active site of the cholinesterase enzyme.[5] This forms a transient covalent bond that is more stable than the acetylated enzyme intermediate formed with acetylcholine, leading to temporary inactivation of the enzyme.[5]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Cholinesterase Inhibition Pathway
Caption: Inhibition of acetylcholinesterase by this compound.
Impurity Formation Pathway
Caption: Formation of N,N'-bis(4-chlorophenyl)urea impurity.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.[2]
Conclusion
This compound is a well-characterized compound with defined chemical properties and significant biological activity as a cholinesterase inhibitor. Its straightforward synthesis and interesting pharmacological profile make it a subject of ongoing research in drug discovery. This guide provides foundational technical information to aid researchers in their exploration and application of this molecule.
References
- 1. This compound | 940-36-3 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. N-(4-Chlorophenyl)carbamic acid methyl ester | 940-36-3 [amp.chemicalbook.com]
- 4. Methyl N-(4-chlorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Methyl N-(4-chlorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl N-(4-chlorophenyl)carbamate, a compound of significant interest in medicinal chemistry and neuropharmacology. This document details its chemical identity, physicochemical properties, synthesis, and its primary mechanism of action as a cholinesterase inhibitor. Detailed experimental protocols are provided to support further research and development.
Chemical Identity and Synonyms
This compound is a carbamate ester that has garnered attention primarily for its biological activity. Its unique structure, featuring a methylcarbamate group attached to a 4-chlorophenyl ring, is key to its function.
| Identifier | Value |
| CAS Number | 940-36-3[1] |
| IUPAC Name | methyl 4-chlorophenylcarbamate[1] |
| Molecular Formula | C₈H₈ClNO₂ |
| Synonyms | This compound, Methyl 4-chlorophenylcarbamate |
Physicochemical and Structural Data
The following table summarizes the key quantitative properties of this compound. This data is essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| Molecular Weight | 185.61 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥98% | [1] |
| Storage Conditions | Sealed in dry, room temperature | [1] |
| InChI Key | CRGWHGISCDFEJY-UHFFFAOYSA-N | [1] |
| Crystal System | Monoclinic | |
| Space Group | P2₁/n | |
| Unit Cell Dimensions | a = 11.126 Å, b = 9.833 Å, c = 8.0076 Å, β = 99.34° |
Core Application: Cholinesterase Inhibition
This compound is primarily studied as an inhibitor of cholinesterase enzymes, particularly acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Mechanism of Action
Carbamates like this compound act as pseudo-irreversible inhibitors of AChE. The carbamate moiety mimics the natural substrate, acetylcholine, and binds to the active site of the enzyme. A key serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient covalent carbamylated enzyme intermediate, which is much more stable and hydrolyzes significantly slower than the acetylated intermediate formed with acetylcholine. This prolonged inactivation of the enzyme leads to the accumulation of acetylcholine in the synapse.
Caption: Cholinergic signaling pathway and inhibition by this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a laboratory-scale synthesis based on the reaction of 4-chlorophenyl isocyanate with methanol. Isocyanates are toxic and moisture-sensitive; appropriate safety precautions must be taken.
Materials:
-
4-chlorophenyl isocyanate
-
Anhydrous methanol
-
Anhydrous toluene or other inert solvent (e.g., THF, dichloromethane)
-
Triethylamine (catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenyl isocyanate (1 equivalent) in anhydrous toluene.
-
Addition of Alcohol: To the stirred solution, add anhydrous methanol (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Catalysis: Add a catalytic amount of triethylamine (e.g., 0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (or stir at room temperature, monitoring by TLC) until the starting isocyanate is consumed. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2250 cm⁻¹).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield colorless crystals of this compound.[2]
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition. The assay quantifies the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Assay Setup: In the wells of a 96-well plate, add the following in order:
-
Phosphate buffer
-
DTNB solution
-
AChE enzyme solution
-
Test compound solution at various concentrations (or solvent control).
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.
Safety and Handling
This compound is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide on the Core Mechanism of Action of N-Methyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-methyl carbamates, a significant class of compounds utilized as pesticides and pharmaceuticals. The core of their biological activity lies in their interaction with acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document will delve into the intricacies of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase
N-methyl carbamates exert their effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent physiological effects.[1][2]
The mechanism of inhibition proceeds through a two-step process:
-
Formation of a Reversible Michaelis-Menten Complex: The N-methyl carbamate molecule first binds non-covalently to the active site of AChE, forming a reversible enzyme-inhibitor complex (E•CX). This initial binding is governed by the dissociation constant (Kd).
-
Carbamylation of the Active Site: Following the formation of the initial complex, the carbamate transfers its N-methylcarbamoyl moiety to the hydroxyl group of the serine residue (Ser203) in the active site of AChE. This results in the formation of a carbamylated enzyme (E-C) and the release of the leaving group (X). This step is characterized by the carbamylation rate constant (k₂).
-
Spontaneous Decarbamylation (Reactivation): The carbamylated enzyme is relatively unstable and undergoes spontaneous hydrolysis, a process known as decarbamylation. This regenerates the active enzyme and releases the carbamic acid, which then decomposes. The rate of this reactivation is determined by the decarbamylation rate constant (k₃).[1][3]
The overall process can be represented by the following scheme:
E + CX ⇌ E•CX → E-C + X ↓ k₃ E + COOH-NHCH₃
The key distinction between N-methyl carbamates and organophosphate inhibitors is the reversibility of the inhibition. The carbamylated enzyme is much more susceptible to hydrolysis than the phosphorylated enzyme formed by organophosphates, leading to a faster recovery of enzyme activity.[1]
Quantitative Data on N-Methyl Carbamate-AChE Interactions
The inhibitory potency of N-methyl carbamates is determined by the rates of carbamylation and decarbamylation. The following table summarizes key kinetic constants for several representative N-methyl carbamates.
| Compound | Enzyme Source | Kᵢ (µM) | k₂ (min⁻¹) | k₃ (min⁻¹) | IC₅₀ (nM) | Reference |
| Physostigmine | Bovine Erythrocyte AChE | - | - | - | - | [3] |
| Human AChE | - | - | - | 6.3 | [4] | |
| Rivastigmine | Human AChE | - | 3300 M⁻¹min⁻¹ | slow | - | [5][6] |
| Torpedo californica AChE | - | 2.0 M⁻¹min⁻¹ | slow | - | [5][6] | |
| Carbaryl | Bovine Erythrocyte AChE | - | - | - | - | [3] |
| Earthworm (D. calebi) | - | - | - | - | [7] | |
| Methomyl | Rat Brain AChE | - | - | - | ~1639 | [8][9] |
Note: Kinetic constants can vary depending on the enzyme source, experimental conditions (pH, temperature), and the specific assay used. The bimolecular rate constant (kᵢ) is often reported, representing the overall rate of inhibition (k₂/Kᵢ).
Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for determining AChE activity and inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (a synthetic substrate), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.[10][11][12][13][14]
Materials and Reagents
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
N-methyl carbamate inhibitor solution of known concentrations
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Microplate reader
-
96-well microplates
Detailed Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the N-methyl carbamate inhibitor in a suitable solvent (e.g., DMSO, ethanol) and then dilute to the desired concentrations in phosphate buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).[14]
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
AChE solution
-
N-methyl carbamate inhibitor solution (or buffer for control wells)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for both the control and the inhibitor-treated wells.
-
The percentage of inhibition can be calculated using the following formula:
-
To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition), plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Kinetic constants such as Kᵢ, k₂, and k₃ can be determined by more complex kinetic analyses, such as the Kitz-Wilson plot or by fitting the progress curves of the reaction to appropriate equations.
-
Visualizations of Core Concepts
Signaling Pathway of AChE Inhibition by N-Methyl Carbamates
Caption: Mechanism of reversible AChE inhibition by N-methyl carbamates.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining AChE inhibition using the Ellman's method.
Logical Relationships in N-Methyl Carbamate Structure-Activity
Caption: Structure-activity relationships of N-methyl carbamate AChE inhibitors.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methomyl (EHC 178, 1996) [inchem.org]
- 3. Rate constants of carbamylation and decarbamylation of acetylcholinesterase for physostigmine and carbaryl in the presence of an oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition and recovery kinetics of acetylcholinesterase activity in Drawida calebi and Octochaetona surensis, the tropical earthworms, exposed to carbaryl insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 13. scribd.com [scribd.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Technical Guide: Solubility of Methyl N-(4-chlorophenyl)carbamate in Methanol
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the solubility of methyl N-(4-chlorophenyl)carbamate in methanol. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in methanol is not publicly available. This guide, therefore, provides a detailed framework for the experimental determination and presentation of such data. It includes standardized experimental protocols, a template for data presentation, and logical workflow diagrams to assist researchers in generating and interpreting solubility information for this compound.
Introduction
This compound is a chemical compound of interest in various fields, including agriculture and pharmaceutical research.[1][2] Understanding its solubility in common organic solvents like methanol is crucial for a range of applications, including synthesis, formulation, and analytical method development.[3] Methanol is frequently used as a solvent in the analysis of N-methylcarbamates by High-Performance Liquid Chromatography (HPLC).[3]
This document serves as a practical guide for determining the solubility of this compound in methanol. In the absence of published quantitative data, the following sections outline the necessary experimental procedures and data representation formats.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 940-36-3 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| Physical Form | Solid |
Solubility Data in Methanol
As of the date of this guide, specific quantitative solubility data for this compound in methanol (e.g., in g/L or mol/L at specified temperatures) has not been found in publicly accessible scientific literature or chemical databases. The following sections provide a generalized protocol for the experimental determination of this data.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound in a solvent, which can be adapted for this compound in methanol.
4.1. Materials and Equipment
-
This compound (analytical standard)
-
Methanol (HPLC grade or equivalent)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatograph (HPLC) with UV detector or other suitable analytical instrument
-
Scintillation vials or other suitable containers with secure caps
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of methanol.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved solid.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of methanol to bring the concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in methanol of known concentrations.
-
Analyze the calibration standards and the diluted sample solutions using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
4.3. Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner, as shown in the template in Table 2.
| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., 20 | e.g., HPLC-UV | ||
| e.g., 25 | e.g., HPLC-UV | ||
| e.g., 30 | e.g., HPLC-UV |
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for solubility determination.
5.2. Factors Influencing Solubility
The solubility of a compound is influenced by several interrelated factors. The diagram below illustrates these relationships.
Caption: Key factors affecting solubility.
References
An In-depth Review of the Insecticidal Activity of Methyl N-(4-chlorophenyl)carbamate
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-(4-chlorophenyl)carbamate is a synthetic organic compound belonging to the carbamate class of insecticides. Like other N-methyl carbamates, its principal mode of action is the disruption of the insect nervous system through the inhibition of the critical enzyme acetylcholinesterase (AChE). This technical guide provides a comprehensive review of the available literature on the insecticidal activity of this compound, focusing on its mechanism of action, the experimental protocols used for its evaluation, and available quantitative efficacy data. While its action is well-understood mechanistically, specific public data on its potency against various insect species is limited. This paper aims to consolidate the foundational knowledge and provide the necessary methodological framework for future research and development.
Core Mechanism of Insecticidal Action
The insecticidal efficacy of this compound and other N-methyl carbamates is primarily due to their function as potent, reversible inhibitors of acetylcholinesterase (AChE).[1][2] AChE is a crucial enzyme that terminates nerve impulses within the cholinergic synapses of the insect's central nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh).
The inhibition process involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme.[3][4] This reaction is analogous to the enzyme's natural interaction with acetylcholine but results in a carbamylated enzyme that is significantly more stable than the acetylated intermediate. The hydrolysis of the carbamoyl-enzyme complex is much slower, effectively inactivating the enzyme.[4]
This inactivation leads to the accumulation of acetylcholine in the synaptic cleft, causing persistent and uncontrolled firing of nerve signals.[4] The resulting overstimulation of the insect's nervous system leads to a sequence of symptoms including tremors, paralysis, and ultimately, death. A key feature of carbamate inhibition is its reversibility; the carbamyl-enzyme bond eventually hydrolyzes, allowing the enzyme to regain function. This reversibility makes carbamate poisoning generally less persistent than that caused by organophosphates, which cause irreversible phosphorylation of AChE.[2][4]
Experimental Protocols
The evaluation of a compound's insecticidal activity involves both in vitro enzymatic assays to confirm its mechanism of action and in vivo bioassays to determine its toxicity to target organisms.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method to quantify the AChE inhibitory potential of a compound is the colorimetric assay developed by Ellman.[5][6][7] This assay measures the activity of the AChE enzyme by monitoring the production of thiocholine.
Methodology:
-
Reagent Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), the test compound (this compound) at various concentrations, and a known concentration of purified AChE enzyme.[8]
-
Incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[6][8]
-
Detection: If AChE is active, it hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at approximately 412 nm.[6][7]
-
Quantification: The rate of color change is directly proportional to the AChE activity. By comparing the reaction rates in the presence and absence of the inhibitor, the percentage of inhibition can be calculated. The concentration of the inhibitor that causes 50% inhibition (IC50) is determined from a dose-response curve.[6]
Insecticidal Activity Bioassay (Topical Application)
To determine the direct toxicity of a compound to an insect, a topical application bioassay is frequently employed.[9][10] This method allows for the precise delivery of a known dose of the insecticide to individual insects, enabling the calculation of a lethal dose (LD50), the dose required to kill 50% of the test population.[10][11]
Methodology:
-
Insect Rearing: A healthy, homogenous population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, light cycle).[12]
-
Dose Preparation: The test compound is dissolved in a suitable volatile solvent, such as acetone, to create a range of concentrations.[10]
-
Anesthetization: Adult insects of a specific age and weight are briefly anesthetized using carbon dioxide or by chilling.[10]
-
Application: A precise, small volume (typically 0.1-1.0 µL) of a specific concentration of the test solution is applied to the dorsal thorax of each anesthetized insect using a calibrated microapplicator.[10] A control group is treated with the solvent alone.
-
Observation: The treated insects are transferred to clean containers with access to food and water and held under controlled conditions. Mortality is assessed at specific time points, typically after 24 hours.[9]
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value, along with its 95% confidence limits.[11]
Quantitative Data on Insecticidal Activity
A thorough search of publicly available scientific literature and databases did not yield specific LD50 or LC50 values for this compound against common insect pests. However, data for other N-methyl carbamate insecticides are available and provide context for the expected range of toxicity. It is important to note that direct extrapolation is not possible, as small structural changes can significantly alter insecticidal potency.
Table 1: Acute Toxicity of Various N-Methyl Carbamate Insecticides to Non-Target and Target Species (Note: Data for the specific title compound were not found in the searched literature. The following data for related compounds are for comparative context only.)
| Compound | Species | Exposure Route | Value | Reference |
| Aminocarb | Mallard (young) | Oral (capsule) | LD50: 22.5 mg/kg | [13] |
| Aminocarb | Pheasant (young) | Oral (capsule) | LD50: 42.4 mg/kg | [13] |
| Carbofuran | Rat | Oral | LD50: 5 mg/kg | [4] |
| Carbofuran | Rat | Dermal | LD50: 120 mg/kg | [4] |
| Ovex | Bluegill | 48-hour exposure | LC50: 700 ppb | [14] |
| Ovex | Stoneflies | 48-hour exposure | LC50: 1,500 ppb | [14] |
Table 2: Acetylcholinesterase (AChE) Inhibition by Carbamate Derivatives (Note: Data for the specific title compound were not found. The following data illustrate the inhibitory potential of other carbamate structures.)
| Compound | Enzyme Source | IC50 Value (µM) | Reference |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Electric eel AChE | 38.98 | [15] |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Human BChE | 1.60 | [15] |
Synthesis
This compound can be synthesized through a straightforward nucleophilic substitution reaction. A common laboratory-scale method involves the reaction of (4-chlorophenyl)carbamic chloride with methanol. The mixture is typically stirred in refluxing ethanol for several hours to yield the final product.
Conclusion
This compound functions as an insecticide through the well-established mechanism of reversible acetylcholinesterase inhibition, a characteristic shared by the broader class of N-methyl carbamate pesticides. This mode of action leads to the disruption of the insect's nervous system. While the biochemical pathway is clearly understood and standard protocols for its evaluation are well-defined, there is a notable lack of publicly accessible, quantitative data detailing its specific toxicity (LD50/LC50) against various insect species. Further research is required to quantify its efficacy spectrum and establish its potential as a viable pest control agent relative to other compounds in its class.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 10. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 11. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. [PDF] Mechanism of action of organophosphorus and carbamate insecticides. | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of Methyl N-(4-chlorophenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl N-(4-chlorophenyl)carbamate, a compound of interest in medicinal chemistry and drug development.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also includes standardized experimental protocols for acquiring such data and a logical workflow for its synthesis and characterization.
Spectroscopic Data Summary
The spectroscopic data for this compound is presented in the tables below. This data is essential for the identification, characterization, and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted | ~7.3 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~7.2 | Doublet | 2H | Ar-H (meta to Cl) | |
| ~6.5 | Broad Singlet | 1H | N-H | |
| ~3.7 | Singlet | 3H | O-CH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Predicted | ~154 | C=O (Carbonyl) |
| ~138 | Ar-C (C-N) | |
| ~129 | Ar-C (C-Cl) | |
| ~129 | Ar-CH (meta to Cl) | |
| ~120 | Ar-CH (ortho to Cl) | |
| ~52 | O-CH₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Carbonyl) |
| ~1590 | Medium | C=C Stretch (Aromatic) |
| ~1520 | Strong | N-H Bend |
| ~1220 | Strong | C-O Stretch |
| ~1090 | Strong | C-N Stretch |
| ~830 | Strong | C-Cl Stretch |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 185/187 | High | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |
| 154/156 | Medium | [M - OCH₃]⁺ |
| 128 | High | [M - CH₃NCO]⁺ (Loss of methyl isocyanate) |
| 93 | Medium | [C₆H₄Cl]⁺ |
| 57 | Medium | [CH₃NCO]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are standardized for common laboratory instrumentation.
Synthesis of this compound
A mixture of 4-chloroaniline and an excess of methyl chloroformate is stirred in a suitable solvent, such as dichloromethane, in the presence of a base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature. After the reaction is complete, the mixture is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]
¹H and ¹³C NMR Spectroscopy
A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting ions are then accelerated into the mass analyzer, and their mass-to-charge ratio (m/z) is detected. A characteristic fragmentation pattern for N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[3]
Workflow and Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on Methyl N-(4-chlorophenyl)carbamate Derivatives and their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of methyl N-(4-chlorophenyl)carbamate derivatives, focusing on their role as cholinesterase inhibitors. This document details the synthesis, biological evaluation, and mechanistic insights crucial for the development of novel therapeutic agents.
Introduction: The Therapeutic Potential of N-Aryl Carbamates
This compound belongs to the broader class of N-aryl carbamates, which are of significant interest in medicinal chemistry.[1][2] The carbamate functional group is a key structural motif in numerous approved drugs and is often employed as a stable surrogate for peptide bonds.[1] A primary therapeutic application of this class of compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.[6][7] The parent compound, this compound, serves as a foundational scaffold for the design of more potent and selective cholinesterase inhibitors.[8]
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action for this compound and its derivatives is the inhibition of acetylcholinesterase and butyrylcholinesterase.[3][4][5] This inhibition is a pseudo-irreversible process involving the carbamoylation of a serine residue within the active site of the enzyme. The process can be broken down into two main steps:
-
Formation of a Reversible Michaelis-Menten Complex: The carbamate inhibitor first binds non-covalently to the active site of the cholinesterase.
-
Carbamoylation of the Active Site: The hydroxyl group of the catalytic serine residue attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme and the release of the phenol leaving group. This carbamoylated enzyme is temporarily inactive.
-
Spontaneous Reactivation (Decarbamoylation): The carbamoyl-enzyme conjugate undergoes slow hydrolysis, regenerating the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.
References
- 1. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 940-36-3 | Benchchem [benchchem.com]
Technical Guide: Crystallographic Data of Methyl N-(4-chlorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for methyl N-(4-chlorophenyl)carbamate. The information is presented in a structured format to facilitate easy reference and comparison for research and drug development purposes.
Crystal Structure and Properties
This compound (C₈H₈ClNO₂) is a compound of interest in various chemical and pharmaceutical research fields.[1] Its crystal structure reveals a monoclinic system.[2][3] In the crystalline form, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate in the b-axis direction.[2][3] The dihedral angle between the chlorobenzene ring and the side chain is 8.79 (11)°.[2][3]
Crystallographic Data
The crystallographic data for this compound has been determined by X-ray diffraction and is summarized in the tables below.[2][3]
Table 1: Crystal Data and Structure Refinement [2][3]
| Parameter | Value |
| Empirical Formula | C₈H₈ClNO₂ |
| Formula Weight | 185.60 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 11.126 (2) Å |
| b | 9.833 (2) Å |
| c | 8.0076 (16) Å |
| α | 90° |
| β | 99.34 (3)° |
| γ | 90° |
| Volume | 864.5 (3) ų |
| Z | 4 |
| Calculated Density | 1.426 Mg/m³ |
| Absorption Coefficient | 0.40 mm⁻¹ |
| F(000) | 384 |
| Crystal Size | 0.23 × 0.20 × 0.18 mm |
| Data Collection | |
| Theta range for data collection | 3.0 to 27.2° |
| Reflections collected | 8281 |
| Independent reflections | 1987 |
| R(int) | 0.036 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1987 / 0 / 109 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2sigma(I)] | R₁ = 0.041 |
| R indices (all data) | wR₂ = 0.159 |
| Largest diff. peak and hole | 0.18 and -0.26 e.Å⁻³ |
Table 2: Hydrogen Bond Geometry (Å, °) [1][2][3]
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1A···O2i | 0.86 | 2.22 | 3.069 (2) | 168 |
Experimental Protocols
3.1. Synthesis of this compound [2][3]
A mixture of methanol (0.06 mol) and (4-chlorophenyl)carbamic chloride (0.06 mol) was stirred in refluxing ethanol (15 ml) for 4 hours. This process afforded the title compound with a yield of 83% (0.05 mol).
Colorless, block-shaped crystals of the title compound were obtained by recrystallization from ethanol at room temperature.
3.3. X-ray Data Collection and Structure Refinement [2][3]
Data collection was performed on a Bruker SMART CCD diffractometer. The structure was solved using SHELXS97 and refined with SHELXL97. Molecular graphics were generated using SHELXTL. Hydrogen atoms were positioned geometrically and treated as riding on their parent atoms.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the crystallographic analysis of this compound.
Caption: Workflow for crystallographic analysis.
References
Methodological & Application
Application Notes and Protocols: Methyl N-(4-chlorophenyl)carbamate as a Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-(4-chlorophenyl)carbamate is a compound belonging to the carbamate class of molecules, which are recognized for their activity as cholinesterase inhibitors. These inhibitors function by blocking the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action is of significant interest in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, as well as in the field of toxicology and pesticide research.
These application notes provide an overview of the inhibitory activity of carbamates, with a focus on providing protocols for assessing the inhibitory potential of this compound against cholinesterases.
Data Presentation: Cholinesterase Inhibition by Carbamate Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 | Rivastigmine | >100 |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 | Galantamine | >100 |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | Acetylcholinesterase (AChE) | Corresponds well with Galanthamine | Galantamine | Not specified |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | Butyrylcholinesterase (BChE) | Corresponds well with Galanthamine | Galantamine | Not specified |
Note: The data presented above is for structurally related compounds and should be used for illustrative purposes only. Experimental determination of the IC50 value for this compound is required for accurate assessment of its inhibitory potency.
Experimental Protocols
Determination of Cholinesterase Inhibition using Ellman's Method
This protocol describes the determination of the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using a 96-well plate spectrophotometric method based on the Ellman's reaction.
Principle: The activity of cholinesterase is measured by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored anion with a maximum absorbance at 412 nm. The presence of a cholinesterase inhibitor will reduce the rate of this colorimetric reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
Phosphate buffered saline (PBS), pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound, this compound, in DMSO. Create a series of dilutions in PBS to achieve the desired final concentrations for the assay.
-
Prepare stock solutions of the positive control (e.g., Donepezil) in a similar manner.
-
Prepare a 15 mM stock solution of ATCI and a 15 mM stock solution of BTCI in deionized water.
-
Prepare a 3 mM stock solution of DTNB in PBS.
-
Prepare a working solution of AChE (e.g., 0.2 U/mL) and BChE (e.g., 0.2 U/mL) in PBS. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Protocol (final volume of 200 µL per well):
-
To each well of a 96-well plate, add the following in the specified order:
-
140 µL of 0.1 M PBS (pH 8.0)
-
20 µL of the test compound solution at various concentrations (or vehicle for control wells).
-
20 µL of the enzyme solution (AChE or BChE).
-
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Following the pre-incubation, add 10 µL of 3 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of the appropriate substrate (15 mM ATCI for AChE or 15 mM BTCI for BChE).
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for a total of 10-15 minutes.
-
-
Controls:
-
Negative Control: Contains all reagents except the inhibitor (substitute with vehicle). This represents 100% enzyme activity.
-
Positive Control: Contains all reagents, with a known inhibitor (e.g., Donepezil) instead of the test compound.
-
Blank: Contains all reagents except the enzyme to account for non-enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the reaction rate of the negative control.
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.
-
Visualizations
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of cholinesterase inhibition by this compound.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.
Application Note: Purification of Methyl N-(4-chlorophenyl)carbamate by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of methyl N-(4-chlorophenyl)carbamate via recrystallization. This method is crucial for removing impurities often present after synthesis, such as unreacted starting materials or by-products. The described protocol utilizes ethanol as the recrystallization solvent, yielding a product with high purity suitable for use in research, particularly in studies related to its activity as an acetylcholinesterase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a compound of interest in medicinal chemistry and pharmacology, primarily investigated as an inhibitor of acetylcholinesterase (AChE), a key enzyme in neurotransmission.[1] The synthesis of this carbamate can result in various impurities, including isomeric and di-substituted carbamates, which can interfere with analytical and biological assays.[1] Therefore, an effective purification method is essential to obtain a high-purity compound. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This protocol details the recrystallization of this compound from ethanol, a method that has been demonstrated to yield colorless crystalline blocks of the pure compound.[2]
Experimental Protocol
This section outlines the step-by-step procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. To this, add a minimal amount of ethanol and begin heating the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified compound.
-
Isolation of Crystals: Collect the recrystallized this compound by vacuum filtration using a Buchner funnel and filter paper. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass. Dry the crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
Data Presentation
The following table summarizes the expected quantitative data from the recrystallization process.
| Parameter | Value |
| Initial Mass of Crude Sample | [e.g., 5.00 g] |
| Volume of Ethanol Used | [e.g., 25 mL] |
| Final Mass of Purified Product | [e.g., 4.25 g] |
| Percent Yield | [e.g., 85%] |
| Melting Point of Crude Sample | [e.g., 112-115 °C] |
| Melting Point of Purified Sample | [e.g., 116-118 °C] |
| Appearance | Colorless crystalline blocks |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform the experiment in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames and use a hot plate for heating.
Conclusion
This protocol provides a reliable method for the purification of this compound using recrystallization from ethanol. Following this procedure will yield a high-purity product suitable for subsequent chemical and biological investigations. The provided workflow and data table serve as useful guides for researchers performing this purification.
References
Application Note: High-Throughput Analysis of N-Methyl Carbamates in Complex Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative determination of N-methyl carbamate pesticides in various complex matrices, including fruits, vegetables, and environmental samples. The described protocol utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity.[1][2] This method is crucial for ensuring food safety and monitoring environmental contamination due to the widespread agricultural use and potential toxicity of N-methyl carbamates.[1] The protocol outlined below provides a comprehensive guide, from sample preparation to data analysis, enabling researchers to achieve reliable and reproducible results.
Introduction
N-methyl carbamates are a class of pesticides extensively used in agriculture to protect crops from insect damage.[1] However, their persistence in the environment and potential adverse health effects in humans, including neurotoxicity, necessitate stringent monitoring of their residue levels in food and environmental samples.[1] Traditional methods for carbamate analysis often involve post-column derivatization with fluorescence detection, which can be complex and less specific than mass spectrometry.[1][3] The advent of HPLC-MS/MS has revolutionized the analysis of these compounds by providing high sensitivity and specificity, allowing for direct detection without the need for derivatization.[1][2] This application note presents a streamlined workflow for the efficient extraction and quantification of multiple N-methyl carbamates.
Experimental Workflow
The overall experimental workflow for the analysis of N-methyl carbamates by HPLC-MS/MS is depicted below.
Caption: A schematic of the HPLC-MS/MS workflow.
Protocols
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][3]
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Procedure:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[3]
-
Add 15 mL of 1% acetic acid in acetonitrile.[3]
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc.[3]
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.[1]
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18 (and GCB if necessary for cleanup of colored extracts).[3]
-
Vortex for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in an appropriate volume of the initial mobile phase for HPLC-MS/MS analysis.[4]
HPLC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for N-methyl carbamates.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity.[1]
-
Ion Source Parameters: Optimized for the specific instrument and compounds, including capillary voltage, source temperature, and gas flows.
-
MRM Transitions: For each target carbamate, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored to ensure accurate identification and quantification.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of selected N-methyl carbamates using HPLC-MS/MS. The values presented are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Analyte | Linearity (r²) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Aldicarb | >0.99 | 70.9 - 119 | 0.05 - 2.0 | 0.2 - 5.0 | [4] |
| Carbofuran | >0.99 | 70.9 - 119 | 0.05 - 2.0 | 0.2 - 5.0 | [4] |
| Methomyl | >0.99 | 88.1 - 118.4 | 0.2 - 2.0 | 0.5 - 5.0 | [2] |
| Oxamyl | >0.99 | 88.1 - 118.4 | 0.2 - 2.0 | 0.5 - 5.0 | [2] |
| Carbaryl | >0.99 | 70.9 - 119 | 0.05 - 2.0 | 0.2 - 5.0 | [4] |
| Propoxur | >0.99 | 88.1 - 118.4 | 0.2 - 2.0 | 0.5 - 5.0 | [2] |
Signaling Pathway and Logical Relationships
The logical flow of the analytical method, emphasizing the transition from a complex sample to a quantitative result, is illustrated in the diagram below.
Caption: Logical flow from sample to result.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the determination of N-methyl carbamate residues in complex matrices. The use of the QuEChERS sample preparation protocol simplifies the extraction process, while the selectivity of tandem mass spectrometry minimizes matrix effects and ensures accurate quantification. This method is well-suited for routine monitoring in food safety and environmental laboratories, as well as for research applications in toxicology and drug development.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. hpst.cz [hpst.cz]
Application Notes and Protocols for the Enzymatic Assay of Methyl N-(4-chlorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the enzymatic assay of methyl N-(4-chlorophenyl)carbamate, a compound of interest in drug development and environmental science. Carbamates are a class of organic compounds, many of which are known to be hydrolyzed by esterase enzymes. The protocols outlined below describe two common methods for determining the activity of enzymes that catalyze the hydrolysis of this compound: a direct method using High-Performance Liquid Chromatography (HPLC) to quantify the product, 4-chloroaniline, and an indirect, high-throughput spectrophotometric method. These assays are essential for characterizing enzyme kinetics, screening for inhibitors, and assessing the metabolic stability of carbamate-containing compounds.
Introduction
This compound is a carbamate derivative whose biological activity and environmental fate are of significant interest. A key metabolic pathway for carbamates is enzymatic hydrolysis, primarily mediated by carboxylesterases (EC 3.1.1.1)[1]. This reaction cleaves the carbamate bond, yielding an alcohol and a substituted carbamic acid, which can then decompose. In the case of this compound, hydrolysis results in the formation of methanol and 4-chlorophenylcarbamic acid, which is unstable and decarboxylates to 4-chloroaniline.
The development of robust enzymatic assays is crucial for studying the enzymes that metabolize this compound. Such assays are instrumental in determining key kinetic parameters (Kₘ, Vₘₐₓ), evaluating the inhibitory potential of other molecules, and understanding the compound's overall metabolic profile. This application note details two reliable methods for these purposes.
Principle of the Assay
The enzymatic assay for this compound is based on the hydrolysis of the carbamate ester bond by a suitable esterase. The reaction proceeds as follows:
This compound + H₂O → 4-Chloroaniline + Methanol + CO₂
The rate of the reaction can be determined by monitoring the formation of one of the products, 4-chloroaniline, over time. This can be achieved directly by chromatographic separation and quantification using HPLC, or indirectly through a coupled enzymatic reaction or by using a chromogenic substrate analog in a competitive assay format. For the purposes of these protocols, we will focus on the direct HPLC method and a common indirect spectrophotometric method.
Materials and Reagents
-
This compound (Substrate)
-
4-Chloroaniline (Standard)
-
Esterase enzyme (e.g., Porcine Liver Esterase, or a purified recombinant carboxylesterase)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
p-Nitrophenyl acetate (pNPA) (for spectrophotometric assay)
-
Tris-HCl buffer (50 mM, pH 8.0) for spectrophotometric assay
-
96-well microplates (UV-transparent for HPLC sample collection, clear for colorimetric assay)
-
HPLC system with UV detector
-
Spectrophotometer (plate reader compatible)
Experimental Protocols
Protocol 1: HPLC-Based Assay for 4-Chloroaniline Detection
This method allows for the direct and sensitive quantification of the 4-chloroaniline produced during the enzymatic reaction.
1. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the esterase in 50 mM Tris-HCl, pH 7.4. Store on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO or acetonitrile, then dilute to the final concentration with 50 mM Tris-HCl, pH 7.4.
-
4-Chloroaniline Standard Curve: Prepare a series of standards of 4-chloroaniline in the reaction buffer (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Mobile Phase: A common mobile phase for 4-chloroaniline detection is a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to adjust the pH to around 3.0[2][3].
2. Enzymatic Reaction:
-
Set up the reaction mixture in a microcentrifuge tube or a 96-well plate. For a 200 µL total reaction volume:
-
170 µL of 50 mM Tris-HCl, pH 7.4
-
10 µL of enzyme solution (diluted from stock to achieve a desired final concentration)
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the reaction by adding 20 µL of the substrate solution (to achieve a final concentration in the desired range, e.g., 100 µM).
-
Incubate the reaction at 37°C for a set period (e.g., 10, 20, 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding an equal volume (200 µL) of cold acetonitrile. This will precipitate the enzyme and halt the reaction.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
-
Inject a suitable volume (e.g., 10-20 µL) of the supernatant onto the HPLC system.
-
Separate the components using a C18 reverse-phase column.
-
Detect 4-chloroaniline by UV absorbance at approximately 238-240 nm[4].
-
Quantify the amount of 4-chloroaniline produced by comparing the peak area to the standard curve.
Data Presentation: HPLC Method Parameters
| Parameter | Value | Reference |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid | [2][3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection Wavelength | 239 nm | [5] |
| Injection Volume | 10 µL | [3] |
| Column Temperature | 25°C | [3] |
Protocol 2: Spectrophotometric Assay using p-Nitrophenyl Acetate (pNPA)
This indirect assay is a high-throughput method suitable for initial screening. It relies on the assumption that the enzyme of interest can also hydrolyze the chromogenic substrate pNPA. The release of p-nitrophenol can be monitored spectrophotometrically at 405 nm.
1. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the esterase in 50 mM Tris-HCl, pH 8.0. Store on ice.
-
pNPA Stock Solution: Prepare a 100 mM stock solution of pNPA in acetonitrile or DMSO.
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0.
2. Enzymatic Reaction:
-
Set up the reaction in a clear 96-well microplate. For a 200 µL total reaction volume:
-
178 µL of 50 mM Tris-HCl, pH 8.0
-
2 µL of enzyme solution (diluted from stock)
-
-
Initiate the reaction by adding 20 µL of a 10 mM pNPA working solution (prepared by diluting the stock in reaction buffer) to achieve a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
3. Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of p-nitrophenol formation. The molar extinction coefficient (ε) of p-nitrophenol at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.
Data Presentation: Spectrophotometric Assay Parameters
| Parameter | Value |
| Substrate | p-Nitrophenyl acetate (pNPA) |
| Buffer | 50 mM Tris-HCl, pH 8.0 |
| Final Substrate Concentration | 1 mM |
| Detection Wavelength | 405 nm |
| Temperature | 37°C |
| Molar Extinction Coefficient (ε) of p-nitrophenol | ~18,000 M⁻¹cm⁻¹ |
Visualizations
Enzymatic Hydrolysis of this compound
References
- 1. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution [scirp.org]
- 5. HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl N-(4-chlorophenyl)carbamate in Pesticide Residue Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-(4-chlorophenyl)carbamate is a carbamate pesticide that, like other members of its class, functions by inhibiting the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in insects. Due to its use in agriculture, residues of this compound can be present in food commodities. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food to ensure consumer safety. Therefore, sensitive and reliable analytical methods are crucial for the monitoring of this compound residues in various food matrices.
This document provides detailed application notes and protocols for the analysis of this compound residues, primarily focusing on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Analytical Methodology
The determination of this compound residues in food samples typically involves a two-step process: sample preparation to extract the analyte from the complex food matrix and subsequent instrumental analysis for detection and quantification.
Sample Preparation: The QuEChERS Method
The QuEChERS method is a popular and effective technique for the extraction of a wide range of pesticide residues from food matrices. It involves an initial extraction with an organic solvent, followed by a partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the analysis of carbamate pesticides due to its high sensitivity, selectivity, and ability to provide structural confirmation. The method separates the analyte from other components in the sample extract using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Protocol 1: Sample Preparation using the QuEChERS Method
This protocol is a general guideline and may require optimization for specific food matrices.
Materials:
-
Homogenized food sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents tailored to the matrix. A common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content, 50 mg of GCB may also be included.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
The extract can be directly injected into the LC-MS/MS system or can be evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water) if concentration is needed.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. The specific gradient profile will depend on the column and system used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Typical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (m/z): [M+H]⁺.
-
Product Ions (m/z): Specific product ions are selected for quantification and confirmation based on fragmentation of the precursor ion. These transitions are instrument-dependent and require optimization.
-
Collision Energy (CE) and other MS parameters: These need to be optimized for the specific instrument to achieve maximum sensitivity for the selected MRM transitions.
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound in a vegetable matrix using the protocols described above. It is important to note that these values are illustrative and will vary depending on the specific matrix, instrumentation, and laboratory conditions. A full method validation should be performed in the user's laboratory to determine the actual performance characteristics.
Table 1: LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 186.0 |
| Quantifier Ion (m/z) | 127.0 |
| Qualifier Ion (m/z) | 92.0 |
| Collision Energy (eV) | Instrument Dependent |
| Dwell Time (ms) | Instrument Dependent |
Table 2: Method Validation Data for this compound in a Vegetable Matrix
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 85 - 110 |
| Repeatability (RSDr, %) | < 15 |
| Limit of Detection (LOD) | Matrix Dependent |
| Limit of Quantification (LOQ) | 10 µg/kg |
RSDr: Relative Standard Deviation under repeatability conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound residues in food samples.
Caption: Workflow for pesticide residue analysis.
Degradation Pathway
The primary degradation pathway for N-methylcarbamate pesticides in the environment is hydrolysis of the carbamate ester bond. This process can be influenced by factors such as pH and the presence of microorganisms.
Caption: Hydrolytic degradation of this compound.
Conclusion
The methods and protocols outlined in this document provide a robust framework for the analysis of this compound residues in food matrices. The combination of QuEChERS sample preparation and LC-MS/MS analysis offers the sensitivity and selectivity required to meet stringent regulatory limits. It is essential for laboratories to perform in-house validation of these methods to ensure the accuracy and reliability of their results. Further research into the degradation products and metabolic pathways of this pesticide will continue to enhance the comprehensiveness of food safety monitoring programs.
Application Notes and Protocols for the Chromatographic Analysis of Methyl N-(4-chlorophenyl)carbamate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of methyl N-(4-chlorophenyl)carbamate as a reference standard in chromatographic analysis. The methodologies outlined below are established for carbamate pesticides and can be adapted for the specific quantification of this compound in various matrices.
Introduction
This compound is a chemical compound belonging to the carbamate class, which sees wide use as pesticides, herbicides, and fungicides. Due to their potential impact on human health and the environment, regulatory bodies worldwide have set maximum residue limits (MRLs) for these compounds in food and environmental samples. Accurate and sensitive analytical methods are therefore crucial for the monitoring of carbamate residues.
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of carbamates due to the thermal lability of many of these compounds, which makes them less suitable for gas chromatography. This document details protocols for sample preparation and analysis using these techniques, with this compound as the reference standard.
Quantitative Data
Due to a lack of publicly available, specific quantitative performance data for this compound, the following table presents typical performance data for other carbamate pesticides analyzed by LC-MS/MS. This data is intended to be representative and for illustrative purposes. Method validation for this compound should be performed to establish specific performance characteristics.
Table 1: Representative Quantitative Data for Carbamate Analysis by LC-MS/MS
| Analyte (Surrogate) | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Recovery (%) |
| Carbaryl | 5.8 | >0.995 | 0.5 | 2.0 | 85-110 |
| Carbofuran | 4.2 | >0.995 | 0.2 | 1.0 | 90-115 |
| Propoxur | 6.5 | >0.995 | 0.5 | 2.0 | 88-112 |
| Methomyl | 2.1 | >0.995 | 1.0 | 5.0 | 75-105 |
Data is compiled from representative values found in the literature for carbamate analysis in various matrices and is not specific to this compound.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge capable of 4000 rpm
-
50 mL polypropylene centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is the final extract. Filter through a 0.22 µm syringe filter before chromatographic analysis.
HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.2)
This method is suitable for the analysis of N-methylcarbamates in water samples.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Post-column derivatization system.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Mobile Phase A: HPLC grade water
-
Mobile Phase B: HPLC grade methanol
-
Hydrolysis Solution: 0.05 N Sodium Hydroxide
-
Derivatization Reagent: o-Phthalaldehyde (OPA) and 2-mercaptoethanol solution.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 35 °C
-
Gradient:
-
10% B to 75% B over 25 minutes
-
75% B to 10% B over 2 minutes
-
Hold at 10% B for 5 minutes
-
-
Post-Column System:
-
Hydrolysis with 0.05 N NaOH at 95 °C.
-
Reaction with OPA/2-mercaptoethanol reagent.
-
-
Fluorescence Detection:
-
Excitation: 340 nm
-
Emission: 455 nm
-
LC-MS/MS Analysis
LC-MS/MS offers high selectivity and sensitivity for the analysis of carbamates.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient:
-
5% B to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
95% B to 5% B over 0.1 minutes
-
Hold at 5% B for 2.9 minutes
-
MS/MS Conditions (Example for a Carbamate):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion > Product Ion (Collision Energy):
-
Specific transitions for this compound would need to be determined by direct infusion of the reference standard.
-
A characteristic neutral loss of 57 Da (CH₃NCO) is often observed for N-methylcarbamates.
-
Visualizations
Caption: QuEChERS sample preparation workflow.
Caption: HPLC with post-column derivatization workflow.
Caption: LC-MS/MS analytical workflow.
Application Notes and Protocols for Testing the Neurotoxicity of N-Methyl Carbamates
Audience: Researchers, scientists, and drug development professionals.
Introduction N-methyl carbamates are a class of pesticides widely used in agriculture and public health for their insecticidal properties.[1] Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system.[2][3] This inhibition is reversible, as the carbamyl-enzyme complex dissociates more readily than the equivalent complex formed by organophosphates.[2][3] However, exposure can still lead to significant cholinergic toxicity due to the accumulation of the neurotransmitter acetylcholine.[3][4] Beyond acute cholinergic effects, studies suggest that N-methyl carbamates can induce other neurotoxic effects, including oxidative stress, apoptosis, and developmental neurotoxicity.[1][5][6]
This document provides a comprehensive experimental framework for assessing the neurotoxicity of N-methyl carbamates, following a tiered approach from in vitro screening to in vivo validation, in line with principles outlined in regulatory guidelines such as those from the OECD and EPA.[7][8][9]
Primary Mechanism of Neurotoxicity: Cholinergic Pathway
The main toxic effect of N-methyl carbamates is the reversible inhibition of the AChE enzyme.[2] This leads to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, causing overstimulation of muscarinic and nicotinic receptors.[3] This overstimulation results in a range of symptoms, from muscle twitching and glandular secretions to paralysis and respiratory depression in severe cases.[2]
Experimental Design Workflow
A tiered approach is recommended to efficiently screen and characterize the neurotoxic potential of N-methyl carbamates. The workflow begins with high-throughput in vitro assays to assess the primary mechanism (AChE inhibition) and general cytotoxicity. Positive hits are then subjected to more detailed in vitro mechanistic studies (e.g., oxidative stress, apoptosis) before moving to in vivo models for confirmation of neurobehavioral effects and overall toxicity.
References
- 1. Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate pesticide-induced apoptosis in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Application Notes and Protocols for the Safe Handling and Disposal of Carbamate Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling and disposal of carbamate compounds in a laboratory setting. Adherence to these protocols is crucial to minimize occupational exposure and ensure environmental safety. Carbamates are a class of organic compounds, many of which are potent acetylcholinesterase inhibitors, necessitating stringent safety measures.[1][2][3]
Hazard Identification and Risk Assessment
Carbamate compounds primarily exert their toxic effects by reversibly inhibiting the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine.[1][2][3] This can result in overstimulation of the nervous system, with symptoms ranging from nausea, vomiting, and blurred vision to more severe effects like respiratory distress and convulsions.[3][4] Exposure can occur through inhalation, ingestion, or skin contact.[1] Before working with any carbamate compound, a thorough risk assessment must be conducted, considering the specific compound's toxicity, the quantities being used, and the procedures involved.
Quantitative Exposure Limits
Occupational exposure limits (OELs) for several common carbamate compounds have been established by various regulatory agencies. These values represent the maximum permissible time-weighted average (TWA) concentration for a normal 8-hour workday and 40-hour workweek to which nearly all workers may be repeatedly exposed, day after day, without adverse effect.
| Compound | CAS Number | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Carbaryl | 63-25-2 | 5 mg/m³[4][5] | 5 mg/m³[4][5] | 5 mg/m³[5] |
| Methomyl | 16752-77-5 | 2.5 mg/m³[6] | 2.5 mg/m³[7] | 2.5 mg/m³[6] |
| Carbofuran | 1563-66-2 | Not Established | Not Established | 0.1 mg/m³ (Inhalable fraction and vapor)[6] |
Note: Always consult the specific Safety Data Sheet (SDS) for the carbamate compound you are using for the most up-to-date OELs and safety information.
Experimental Protocols
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against exposure and must be worn at all times when handling carbamate compounds.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Avoid latex gloves as they may not provide adequate protection.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A buttoned lab coat should be worn to protect against splashes.
-
Respiratory Protection: For procedures that may generate aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
-
Fume Hood: All work with carbamate compounds, especially volatile compounds or those in powder form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
Spill Cleanup Protocol
In the event of a carbamate compound spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or involves a highly toxic carbamate.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep the material into a designated waste container, avoiding the generation of dust.
-
Decontaminate the Area:
-
Wash the spill area with a solution of washing soda (sodium carbonate) or strong soap and water.[8]
-
Rinse the area thoroughly with water.
-
Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed, labeled hazardous waste container.
-
-
Report the Incident: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.
Visualizations
Signaling Pathway of Carbamate Toxicity
Carbamate pesticides primarily act by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) in the synaptic cleft. This results in the overstimulation of muscarinic and nicotinic acetylcholine receptors. Additionally, carbamate-induced oxidative stress can affect the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[9][10][11]
Caption: Mechanism of carbamate toxicity.
Experimental Workflow for Handling Carbamate Compounds
A systematic workflow is essential for safely handling carbamate compounds in the laboratory.
Caption: Laboratory workflow for carbamates.
Decision Tree for Carbamate Waste Disposal
Proper disposal of carbamate waste is critical to prevent environmental contamination. This decision tree provides a logical framework for determining the appropriate disposal route.
Caption: Carbamate waste disposal decision tree.
Disposal Protocol: Alkaline Hydrolysis
For carbamate compounds that are susceptible to alkaline hydrolysis, this method can be an effective means of chemical deactivation prior to disposal.
Materials:
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Appropriate solvent for the carbamate waste (e.g., water, ethanol)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate container for the reaction (e.g., borosilicate glass beaker)
Procedure:
-
Consult the SDS: Verify that the specific carbamate is unstable in alkaline conditions and that this disposal method is appropriate.
-
Prepare the Hydrolysis Solution: In a chemical fume hood, prepare a 1 M solution of NaOH or KOH in the appropriate solvent.
-
Add Carbamate Waste: Slowly add the carbamate waste to the alkaline solution while stirring. The final concentration of the carbamate should be low to ensure complete hydrolysis.
-
Reaction Time: Allow the reaction to proceed at room temperature with continuous stirring for at least 24 hours. Some carbamates may require heating to accelerate hydrolysis; consult relevant literature for specific conditions.
-
Check for Completion (Optional): If analytical capabilities are available (e.g., HPLC, GC-MS), a sample can be taken to confirm the complete degradation of the carbamate.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid).
-
Final Disposal: Dispose of the neutralized solution in accordance with local and institutional regulations.
Disclaimer: These are general guidelines. Always consult the specific Safety Data Sheet (SDS) and your institution's environmental health and safety office for detailed procedures and regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkaline hydrolysis of Medical Waste [malsparo.com]
- 4. nj.gov [nj.gov]
- 5. osha.gov [osha.gov]
- 6. worksafebc.com [worksafebc.com]
- 7. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Methyl N-(4-chlorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-(4-chlorophenyl)carbamate is a compound of interest in pharmacological and toxicological research, primarily recognized for its role as a cholinesterase inhibitor.[1][2] As a member of the carbamate class of compounds, it shares a mechanism of action with a range of pesticides and therapeutic agents.[2] In vitro studies are crucial for elucidating its specific biological effects, determining its potency, and assessing its potential cytotoxicity. These application notes provide a comprehensive guide to the formulation and in vitro evaluation of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This information is essential for the safe handling and accurate preparation of the compound for experimental use.
| Property | Value | Reference |
| IUPAC Name | methyl 4-chlorophenylcarbamate | [3] |
| CAS Number | 940-36-3 | [3] |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| Storage | Sealed in a dry place at room temperature. | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | [3] |
| Signal Word | Warning | [3] |
Formulation for In Vitro Studies
The formulation of this compound for in vitro studies requires careful consideration of its solubility to ensure accurate and reproducible results.
Solubility
Preparation of Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in DMSO, for example, at 10 mM or 20 mM. This stock solution can then be serially diluted in cell culture medium or assay buffer to achieve the desired final concentrations for the experiment.
Protocol for Preparation of a 10 mM Stock Solution:
-
Weigh out 1.856 mg of this compound (purity ≥ 98%).
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
The primary in vitro application for this compound is the assessment of its acetylcholinesterase (AChE) inhibitory activity. A complementary cytotoxicity assay is also recommended to determine the compound's effect on cell viability.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow for AChE Inhibition Assay:
Caption: Workflow for the AChE Inhibition Assay.
Protocol:
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations. A suggested starting range, based on related compounds, is 1 µM to 100 µM.[5]
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of DTNB solution
-
10 µL of AChE solution
-
10 µL of the diluted this compound solution or DMSO for the control wells.
-
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells or HepG2 hepatocarcinoma cells)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Signaling Pathway
This compound acts by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh and prolonged stimulation of cholinergic receptors on the postsynaptic membrane.
References
- 1. This compound | 940-36-3 | Benchchem [benchchem.com]
- 2. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: QuEChERS Method for the Extraction of Carbamates from Food Samples
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in modern analytical laboratories for the extraction of pesticide residues, including carbamates, from a wide variety of food matrices.[1][2][3][4] Its widespread adoption is attributed to its simplicity, speed, low solvent consumption, and broad applicability.[3][4] This document provides a detailed protocol for the extraction of carbamate pesticides from food samples using the QuEChERS method, followed by analysis with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The included data summarizes the method's performance for various carbamates in different food matrices.
Experimental Workflow
The QuEChERS procedure involves two main stages: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup step.[4][5] The initial extraction utilizes acetonitrile and salting-out agents to partition the carbamates from the sample matrix. The subsequent d-SPE step employs a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids.
Caption: QuEChERS workflow for carbamate extraction from food samples.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific food matrix and target carbamates.
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), HPLC grade or higher.
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). Acetate or citrate buffering salts can also be used depending on the specific QuEChERS version.
-
d-SPE Sorbents: Primary secondary amine (PSA), octadecylsilane (C18), graphitized carbon black (GCB). The choice of sorbents depends on the matrix; for example, PSA removes organic acids, C18 removes nonpolar interferences like fats, and GCB removes pigments and sterols.[1]
-
Centrifuge Tubes: 50 mL and 15 mL polypropylene tubes.
-
Equipment: High-speed homogenizer, vortex mixer, centrifuge capable of at least 4000 rpm.
-
Filters: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE) for final extract filtration.[6]
2. Sample Preparation
-
For solid food samples (e.g., fruits, vegetables), chop and homogenize a representative portion to a uniform paste. For samples with high water content, it may be beneficial to freeze-dry them first.[7]
-
Weigh 10 g (or 15 g) of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples (e.g., cereals, dried herbs), rehydrate by adding a specific volume of deionized water (e.g., 10 mL) and let it stand for 30 minutes before proceeding.
3. Extraction and Partitioning
-
Add 10 mL of acetonitrile to the 50 mL tube containing the sample.
-
Cap the tube and shake vigorously for 1 minute using a vortex mixer.
-
Add the appropriate salting-out mixture. A common combination is 4 g of anhydrous MgSO₄ and 1 g of NaCl.[6]
-
Immediately cap and shake the tube vigorously for 1-3 minutes.[6]
-
Centrifuge the tube at ≥4000 rpm for 5-10 minutes to achieve phase separation.[6]
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube.[8]
-
The d-SPE tube should contain a pre-weighed amount of anhydrous MgSO₄ (to remove residual water) and a combination of sorbents tailored to the sample matrix. For example:
-
General Fruits and Vegetables: 150 mg PSA and 900 mg MgSO₄ per 6 mL of extract.
-
Pigmented Fruits and Vegetables: 150 mg PSA, 50 mg GCB, and 900 mg MgSO₄ per 6 mL of extract.[8]
-
High-Fat Samples: 150 mg PSA, 150 mg C18, and 900 mg MgSO₄ per 6 mL of extract.
-
-
Cap the d-SPE tube and shake vigorously for 2 minutes.[6]
-
Centrifuge at ≥4000 rpm for 5-10 minutes.
5. Final Extract Preparation and Analysis
-
Transfer an aliquot of the cleaned supernatant into a clean vial.
-
The extract can be directly injected for LC-MS/MS analysis or may be evaporated and reconstituted in a suitable solvent (e.g., a mixture of methanol and acetonitrile) if concentration is needed.[6]
-
Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection into the UHPLC-MS/MS system.[6]
Quantitative Data and Method Performance
The performance of the QuEChERS method for carbamate analysis is typically evaluated based on linearity, recovery, and limits of detection (LOD) and quantification (LOQ). The following tables summarize representative data from various studies.
Table 1: Method Performance for Carbamates in Date Palm Fruits [6][9]
| Carbamate | Linearity (R²) | Recovery (%) | LOQ (µg/kg) |
| Carbosulfan | > 0.999 | 88 - 106 | 0.003 - 0.04 |
| Carbaryl | > 0.999 | 88 - 106 | 0.003 - 0.04 |
| Propoxur | > 0.999 | 88 - 106 | 0.003 - 0.04 |
| Bendiocarb | > 0.999 | 88 - 106 | 0.003 - 0.04 |
| Phenmedipham | > 0.999 | 88 - 106 | 0.003 - 0.04 |
| Carbofuran | > 0.999 | 88 - 106 | 0.003 - 0.04 |
| Methomyl | > 0.999 | 88 - 106 | 0.003 - 0.04 |
Validation was performed according to European SANTE/11,312/2021 guidelines.[6]
Table 2: Method Performance for Carbamates in Various Food Matrices [10][11]
| Food Matrix | Carbamates | Linearity (R²) | Recovery (%) | LOQ (µg/kg) |
| Fruits & Vegetables | 15 Carbamates | Not Specified | 88.1 - 118.4 | 0.5 - 5.0 |
| Fruits & Vegetables | 5 Carbamates | > 0.991 | 78.98 - 109.64 | 3.0 - 5.0 |
| Vegetables | Multiple Carbamates | > 0.996 | 91 - 109 | 5.0 |
Table 3: Method Performance for Carbamates in Aromatic Herbs [12]
| Carbamate | Recovery (%) | LOQ (µg/kg) |
| 28 Carbamates | > 72 | 2.0 |
Table 4: Method Performance for Carbamates in Edible Vegetable Oils [13]
| Carbamate | Recovery (%) | LOQ (µg/kg) |
| Multiple Carbamates | 74 - 101 | 0.09 - 2.0 |
Conclusion
The QuEChERS method, coupled with sensitive analytical techniques like UHPLC-MS/MS, provides a highly effective and efficient approach for the determination of carbamate pesticide residues in a diverse range of food samples. Its robustness and ease of use make it an invaluable tool for routine monitoring, ensuring food safety and compliance with regulatory limits. The presented protocols and data demonstrate the method's capability to achieve excellent linearity, high recovery rates, and low limits of detection for a broad spectrum of carbamates.
References
- 1. researchgate.net [researchgate.net]
- 2. measurlabs.com [measurlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of carbamates in edible vegetable oils by ultra-high performance liquid chromatography-tandem mass spectrometry using a new clean-up based on zirconia for QuEChERS methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbamate Analysis using Post-Column Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamate pesticides are widely used in agriculture to protect crops from insect damage. However, their presence in food and water sources poses a potential risk to human health due to their neurotoxic properties. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of carbamate residues. High-Performance Liquid Chromatography (HPLC) with post-column derivatization followed by fluorescence detection is a robust and widely accepted technique for the determination of N-methylcarbamates and N-methylcarbamoyloximes. This method, outlined in regulatory procedures such as U.S. EPA Method 531.2, offers enhanced sensitivity and selectivity compared to other techniques like Gas Chromatography (GC), which can be challenging due to the thermal instability of many carbamates.[1][2]
This document provides detailed application notes and experimental protocols for the analysis of carbamates using post-column derivatization with o-phthalaldehyde (OPA).
Principle of the Method
The post-column derivatization technique for carbamate analysis involves a two-step reaction that converts the non-fluorescent carbamate molecules into highly fluorescent derivatives, enabling sensitive detection.
-
Separation: The carbamate compounds are first separated using reverse-phase HPLC.
-
Post-Column Hydrolysis: After exiting the analytical column, the separated carbamates are hydrolyzed under basic conditions (e.g., using sodium hydroxide) at an elevated temperature. This reaction cleaves the carbamate ester bond, yielding methylamine.[3][4]
-
Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol-containing reagent, such as 2-mercaptoethanol or thiofluor, to form a highly fluorescent isoindole derivative.[3][5]
-
Detection: The fluorescent derivatives are subsequently detected by a fluorescence detector, with typical excitation and emission wavelengths around 330 nm and 465 nm, respectively.[4][5]
Quantitative Data Summary
The following table summarizes typical retention times, detection limits, and quantitation limits for common carbamate pesticides analyzed using this method. Please note that these values can vary depending on the specific HPLC system, column, and operating conditions.
| Carbamate | Retention Time (min) | Method Detection Limit (MDL) (µg/L) |
| Aldicarb sulfoxide | ~3.2 | 0.004 - 0.010 |
| Aldicarb sulfone | ~3.6 | 0.004 - 0.010 |
| Oxamyl | ~4.0 | 0.004 - 0.010 |
| Methomyl | ~4.4 | 0.004 - 0.010 |
| 3-Hydroxycarbofuran | ~6.0 | 0.004 - 0.010 |
| Aldicarb | ~7.5 | 0.004 - 0.010 |
| Propoxur | ~9.8 | 0.004 - 0.010 |
| Carbofuran | ~10.2 | 0.004 - 0.010 |
| Carbaryl | ~10.9 | 0.004 - 0.010 |
| 1-Naphthol | ~11.4 | Not specified |
| Methiocarb | ~14.3 | 0.004 - 0.010 |
Data compiled from various sources, including EPA Method 531.2 documentation and related application notes.[6]
Experimental Protocols
Reagent Preparation
a. OPA Derivatization Reagent:
-
Stock OPA Solution (10 mg/mL): Dissolve 100 mg of o-phthalaldehyde in 10 mL of methanol. This solution should be stored in an amber bottle at 4°C.
-
Working OPA Reagent: To prepare the final derivatization reagent, mix the following in the order listed. This reagent should be prepared fresh daily and protected from light.
-
950 mL of reagent water
-
100 mg of OPA (or 10 mL of the stock solution)
-
2 g of Thiofluor™ (or an equivalent thiol reagent)
-
A suitable buffer to maintain the desired pH (e.g., borate buffer).
-
-
An alternative preparation involves dissolving 70mg of OPA in 1ml of Methanol and adding it to 95ml of a pH 10.5 buffer containing boric acid, Brij™35, and 2-mercaptoethanol.[7] This solution, when purged with nitrogen and stored in the dark, can be stable for 1-2 weeks.[7]
b. Hydrolysis Reagent (0.075 N Sodium Hydroxide):
-
Dissolve 3.0 g of Sodium Hydroxide (NaOH) in 1 L of reagent water.
c. Mobile Phase:
-
The mobile phase typically consists of a gradient of methanol and water. The exact gradient program will depend on the specific carbamates being analyzed and the column used.
Sample Preparation (Drinking Water)
-
Collect water samples in amber glass vials.
-
Preserve the samples by adding a buffering agent like potassium dihydrogen citrate to adjust the pH to approximately 3.8.[3] This is crucial to prevent the degradation of certain carbamates.[3]
-
If the samples contain residual chlorine, add a dechlorinating agent such as sodium thiosulfate.[4]
-
Filter the samples through a 0.45 µm filter prior to injection.
HPLC and Post-Column System Parameters
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.
-
Analytical Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 150 mm, 3 µm particle size).
-
Post-Column Reaction System: A commercially available post-column system with a reactor capable of maintaining a temperature of 80-100°C for the hydrolysis step.[3][4]
-
Fluorescence Detector:
-
Excitation Wavelength: ~330 nm
-
Emission Wavelength: ~465 nm
-
-
Flow Rates:
-
Mobile Phase: 0.5 - 1.0 mL/min
-
Hydrolysis Reagent: 0.2 - 0.4 mL/min
-
OPA Reagent: 0.2 - 0.4 mL/min
-
-
Injection Volume: 100 - 400 µL
Calibration
-
Prepare a series of calibration standards by diluting a stock solution containing all target carbamates in methanol.
-
The concentration range of the standards should bracket the expected concentration of the samples.
-
A minimum of five calibration points is recommended to establish a linear calibration curve.
Visualizations
Caption: Experimental workflow for carbamate analysis.
Caption: Post-column derivatization chemical reaction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low peak response | - Deteriorated reagents or standards. | - Prepare fresh OPA and hydrolysis reagents daily. Ensure standards are within their expiration date. |
| - Incorrect detector settings. | - Verify excitation and emission wavelengths are set correctly. | |
| - Leak in the system. | - Check all fittings and connections for leaks, especially in the post-column reactor. | |
| Drifting retention times | - Inadequate column equilibration. | - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. |
| - Changes in mobile phase composition. | - Ensure accurate and consistent mobile phase preparation. | |
| - Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. | |
| Broad or tailing peaks | - Column contamination or degradation. | - Flush the column with a strong solvent. If the problem persists, replace the column. |
| - Dead volume in the system. | - Minimize the length and diameter of tubing between the column, reactor, and detector. | |
| High background noise | - Contaminated reagents or mobile phase. | - Use high-purity solvents and reagents. Filter the mobile phase. |
| - Air bubbles in the detector flow cell. | - Degas the mobile phase and reagents. | |
| Ghost peaks | - Carryover from previous injections. | - Implement a thorough needle wash in the autosampler method. Inject a blank solvent to check for carryover. |
Conclusion
The post-column derivatization HPLC method with fluorescence detection is a highly sensitive and selective technique for the analysis of carbamate pesticides in various matrices. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers and analysts can achieve reliable and accurate quantitative results for the monitoring of these important environmental contaminants. Adherence to established regulatory methods, such as EPA 531.2, is crucial for ensuring data quality and comparability.
References
- 1. O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. NEMI Method Summary - 531.2 [nemi.gov]
- 4. epa.gov [epa.gov]
- 5. epd.georgia.gov [epd.georgia.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl N-(4-chlorophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl N-(4-chlorophenyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: The presence of isomers (2-chloroaniline, 3-chloroaniline) or dichlorinated anilines in the 4-chloroaniline starting material can lead to the formation of undesired carbamate isomers and di-substituted impurities[1]. | 1. Purity Analysis & Purification: Analyze the purity of the 4-chloroaniline starting material using techniques like GC-MS or HPLC before use. If significant impurities are detected, purify the starting material by recrystallization or column chromatography. |
| 2. Moisture Contamination: Water present in the reaction can hydrolyze methyl chloroformate to methanol and hydrochloric acid, or it can react with the intermediate 4-chlorophenyl isocyanate to form 4-chloroaniline and carbon dioxide. This aniline can then react with more isocyanate to form an undesired urea byproduct[1]. | 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. | |
| 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing. | 3. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Presence of Multiple Spots on TLC / Impure Product | 1. Formation of N,N'-bis(4-chlorophenyl)urea: This common byproduct can form from the reaction of 4-chlorophenyl isocyanate (an intermediate or impurity) with 4-chloroaniline[1]. | 1. Control Stoichiometry and Temperature: Use a slight excess of the carbamoylating agent (e.g., methyl chloroformate) to ensure all the 4-chloroaniline reacts. Maintain a low reaction temperature to minimize the formation of the isocyanate intermediate. |
| 2. Presence of Isomeric Carbamates: As mentioned, impurities in the starting 4-chloroaniline will lead to the formation of isomeric carbamate byproducts[1]. | 2. Purify Starting Material: As recommended for low yield, ensure the purity of the starting aniline. | |
| 3. Unreacted Starting Materials: The final product may be contaminated with unreacted 4-chloroaniline or methyl chloroformate. | 3. Purification: The crude product can be purified by recrystallization, typically from ethanol, to remove unreacted starting materials and byproducts[2]. Column chromatography can also be employed for more challenging separations. | |
| Difficulty in Product Isolation/Purification | 1. Oily Product Instead of Solid: The product may not crystallize properly due to the presence of impurities that act as a crystallization inhibitor. | 1. Recrystallization with Seeding: Attempt recrystallization from a suitable solvent like ethanol[2]. If the product still oils out, try adding a small seed crystal of pure this compound to induce crystallization. Alternatively, purify by column chromatography. |
| 2. Poor Recovery after Recrystallization: A significant amount of product may be lost during the recrystallization process. | 2. Optimize Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to form larger crystals, which are easier to filter and result in lower losses. Cooling the filtrate in an ice bath can help recover more product, but may also precipitate more impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective laboratory-scale synthesis involves the reaction of (4-chlorophenyl)carbamic chloride with methanol. This reaction is typically carried out in refluxing ethanol for several hours and has been reported to produce the target compound in high yield and purity[2]. Another approach is the reaction of 4-chloroaniline with methyl chloroformate.
Q2: What are the critical parameters to control for a high yield of this compound?
To achieve a high yield, it is crucial to control the stoichiometry of the reactants, ensure the purity of the starting materials, and strictly exclude moisture from the reaction environment[1].
Q3: How can I confirm the identity and purity of my synthesized this compound?
The identity and purity of the final product can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound can also be compared to the literature value.
Q4: Are there greener alternatives to traditional synthesis methods?
Yes, research is ongoing into more environmentally friendly synthesis routes for carbamates. One such approach involves the use of carbon dioxide as a C1 building block, which is a less toxic and more sustainable alternative to phosgene-based reagents[3][4].
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on a literature procedure with a reported yield of 83%[2].
Materials:
-
(4-chlorophenyl)carbamic chloride (0.06 mol)
-
Methanol (0.06 mol)
-
Ethanol (15 ml)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-chlorophenyl)carbamic chloride (0.06 mol) and methanol (0.06 mol).
-
Solvent Addition: Add 15 ml of ethanol to the reaction mixture.
-
Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for 4 hours.
-
Cooling and Crystallization: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The product should crystallize out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: To obtain a high-purity product, recrystallize the crude solid from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form colorless blocks of this compound[2].
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Carbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of carbamates.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it?
A1: Peak tailing is a common chromatographic problem where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Tailing is identified by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 often indicates significant tailing, though some assays may accept values up to 1.5.[2] This distortion can negatively impact resolution, sensitivity, and the accuracy of quantification.[3]
Q2: What are the most common causes of peak tailing in carbamate analysis?
A2: The primary cause of peak tailing, particularly for compounds like carbamates, is secondary interactions between the analyte and the stationary phase.[2][4] Carbamates, which contain a polar carbamate group (-NHCOO-), can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns.[5][6] This interaction provides an additional retention mechanism to the primary hydrophobic interaction, resulting in tailed peaks.[2] Other causes include column degradation, improper mobile phase pH, column overload, and extra-column effects.[5][7]
Q3: My carbamate peak is tailing. What is the first thing I should check?
A3: Initially, you should verify that the issue is not related to the sample preparation or injection. Ensure your sample is fully dissolved in a solvent that is of equal or weaker strength than your mobile phase.[3] Injecting a sample in a strong solvent can cause peak distortion, especially for early eluting peaks.[3] Also, check for sample overload by diluting your sample and re-injecting; if the peak shape improves, you were likely overloading the column.[1][7]
Q4: How does the mobile phase pH affect the peak shape of carbamates?
A4: Mobile phase pH is a critical factor. The silanol groups on a silica-based stationary phase have a pKa of approximately 3.5.[3] At a pH above this value, the silanols become ionized and can strongly interact with polar or basic functional groups on the analyte, such as the amine group in some carbamates.[2][4] To minimize these secondary interactions, it is often recommended to operate at a lower pH (e.g., below 3) to keep the silanol groups protonated.[2][7] However, the stability of the analyte and the column at low pH must be considered.
Q5: Can my choice of HPLC column contribute to peak tailing for carbamates?
A5: Absolutely. The choice of column is crucial. For analyzing compounds like carbamates that are prone to interacting with silanols, consider using:
-
End-capped columns: These columns have been chemically treated to block a significant portion of the residual silanol groups, thereby reducing secondary interactions.[4][7]
-
Polar-embedded or polar-endcapped columns: These columns have a polar group embedded near the base of the alkyl chain, which can help shield the analyte from interacting with the underlying silica surface.[4][7]
-
Columns with high-purity silica: Modern columns are often made with higher purity silica that has a lower concentration of acidic silanol groups.
If you consistently experience tailing with a particular column, switching to one of these alternative stationary phases may resolve the issue.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peak tailing in your carbamate analysis.
Step 1: Initial Assessment & Easy Checks
Start with the simplest potential causes before moving to more complex issues.
| Potential Cause | Recommended Action |
| Sample Solvent Strength | Ensure the sample is dissolved in the mobile phase or a weaker solvent. If using a stronger solvent, reduce the injection volume.[3] |
| Sample Overload | Dilute the sample by a factor of 10 and re-inject. If peak shape improves, reduce the sample concentration or injection volume.[1][7] |
| Extra-Column Volume | Check for and minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are secure and properly seated to avoid dead volume.[4][5] |
Step 2: Method and Mobile Phase Optimization
If the initial checks do not resolve the issue, the next step is to optimize your chromatographic method.
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Adjust Mobile Phase pH: Lower the pH to < 3 to protonate silanol groups. Ensure your column is stable at low pH.[2][7] Add a Mobile Phase Modifier: For basic carbamates, add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to block the active silanol sites.[8] Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol interactions and maintain a stable pH.[1][7] |
| Inappropriate Mobile Phase Composition | Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10% to see if it improves peak shape by reducing strong retention.[7] |
Step 3: Column and Hardware Evaluation
If method optimization fails, the problem may lie with the column or other HPLC system components.
| Potential Cause | Recommended Action |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained contaminants.[7] If a guard column is installed, replace it.[9] |
| Column Void or Bed Deformation | Disconnect the column, reverse it, and flush it to waste with a strong solvent. This may help to remove a blockage at the inlet frit. If a void at the head of the column is suspected, the column may need to be replaced.[1][2] |
| Column Degradation | If the column is old or has been used extensively, its performance may have degraded. Replace it with a new column of the same type to see if the problem is resolved.[7] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in HPLC analysis.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
Carbamate Interaction with Silica Surface
The diagram below illustrates the secondary interaction mechanism responsible for peak tailing of carbamates on a standard silica-based stationary phase.
Caption: Secondary interaction between a carbamate and an ionized silanol group.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Carbamate Synthesis
Welcome to the technical support center for carbamate synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for the successful synthesis of carbamates.
Frequently Asked Questions (FAQs)
Q1: My carbamate synthesis reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in carbamate synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. To improve your yield, consider the following troubleshooting steps:
-
Re-evaluate your reaction conditions: Temperature, solvent, and choice of base can significantly impact the reaction outcome. For instance, in the synthesis of carbamates from Boc-protected amines and alcohols, the yield can be highly dependent on the base and solvent used. A study showed that using t-BuOLi as a base at 110 °C in toluene provided a high yield, whereas other bases like Na2CO3, DBU, TEA, or pyridine resulted in little to no product.[1]
-
Check reagent purity: Ensure that your starting materials, especially amines and alcohols, are pure and dry. Moisture can lead to unwanted side reactions, such as the hydrolysis of isocyanate intermediates.[2]
-
Consider alternative synthetic routes: There are numerous ways to synthesize carbamates. If one method is not working, exploring a different approach might be beneficial. Common methods include the reaction of an isocyanate with an alcohol, the use of chloroformates, or greener methods involving carbon dioxide.[3][4]
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
The formation of byproducts is a common issue in carbamate synthesis. The nature of the side product depends on the synthetic route employed.
-
N-alkylation of the amine: In syntheses involving amines and alkyl halides, N-alkylation of the starting amine can be a competing reaction.[5][6] To minimize this, careful selection of the base and reaction conditions is crucial. For example, using a non-nucleophilic base can help favor carbamate formation.
-
Urea formation: If isocyanates are used as a starting material or are formed as intermediates, they can react with any primary or secondary amines present to form ureas.[3][7] Ensuring a clean reaction environment and controlling the stoichiometry of the reactants can help prevent this.
-
Formation of n-butyl carbamate as a side product: In large-scale experiments for Boc-carbamate synthesis, the formation of n-butyl carbamate has been observed as a side product. This can be avoided by using freshly opened n-butyllithium and rigorous degassing of t-butanol.[8]
Q3: What are the key parameters to consider when optimizing a carbamate synthesis reaction?
Optimizing a carbamate synthesis reaction involves a systematic evaluation of several parameters. The following table summarizes key parameters and their potential impact on the reaction.
| Parameter | Effect on Reaction | Optimization Strategies |
| Temperature | Can influence reaction rate and selectivity. Higher temperatures may lead to faster reactions but can also promote side reactions.[1][6] | Screen a range of temperatures to find the optimal balance between reaction rate and yield. |
| Base | The choice of base is critical and can determine the success of the reaction. Different bases have varying strengths and nucleophilicities.[1] | Test a variety of bases, including organic and inorganic bases, to identify the most effective one for your specific substrate combination. |
| Solvent | The solvent can affect the solubility of reagents and the stability of intermediates.[1] | Experiment with different solvents of varying polarity and boiling points. |
| Catalyst | In some synthetic routes, a catalyst is required to facilitate the reaction.[9] | Screen different catalysts and optimize the catalyst loading to maximize the yield. |
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during carbamate synthesis.
Problem: Low or no product formation.
Problem: Formation of multiple products/impurities.
Experimental Protocols
Below are generalized experimental protocols for common carbamate synthesis methods. Note: These are starting points and may require optimization for specific substrates.
Method 1: Carbamate Synthesis from an Amine and a Chloroformate [4]
-
Dissolve the amine and a suitable base (e.g., triethylamine, pyridine) in an appropriate aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the mixture in an ice bath.
-
Slowly add the chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4, MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Method 2: Carbamate Synthesis from an Isocyanate and an Alcohol [4][10]
-
Dissolve the alcohol in a dry, aprotic solvent (e.g., toluene, THF) under an inert atmosphere.
-
Add a catalyst if necessary (e.g., dibutyltin dilaurate).
-
Slowly add the isocyanate to the stirred solution at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting carbamate by column chromatography or recrystallization.
Method 3: Carbamate Synthesis using Carbon Dioxide, an Amine, and an Alkyl Halide [3][5][11]
-
Combine the amine, a base (e.g., Cs2CO3, DBU), and a phase-transfer catalyst (e.g., TBAI) in a suitable solvent (e.g., DMF).
-
Bubble carbon dioxide gas through the reaction mixture or perform the reaction under a CO2 atmosphere.
-
Add the alkyl halide and heat the reaction mixture to the desired temperature.
-
Monitor the reaction until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product as needed.
References
- 1. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 2. Sciencemadness Discussion Board - Carbamate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate - Wikipedia [en.wikipedia.org]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
degradation and stability issues of N-methylcarbamates in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation and stability of N-methylcarbamates in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which N-methylcarbamates degrade in solution?
A1: N-methylcarbamates primarily degrade through three main pathways:
-
Hydrolysis: This is the most common degradation route in aqueous solutions and is highly dependent on pH. Alkaline hydrolysis is particularly rapid and can proceed through two main mechanisms: direct attack of a hydroxide ion on the carbonyl group (BAC2 mechanism) or an elimination-conjugate base (E1cB) mechanism that involves the formation of a methyl isocyanate intermediate.[1][2] Acid-catalyzed hydrolysis also occurs but is generally slower.
-
Thermal Degradation: At elevated temperatures, N-methylcarbamates can decompose. One common thermal decomposition pathway involves the formation of methyl isocyanate and the corresponding alcohol or phenol.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause N-methylcarbamates to degrade. This process is initiated by the absorption of light, leading to the formation of excited states that can then undergo various reactions, including the generation of radical cations and phenoxyl radicals.[5][6]
Q2: Which environmental factors have the most significant impact on the stability of N-methylcarbamate solutions?
A2: The stability of N-methylcarbamates in solution is most significantly influenced by:
-
pH: This is the most critical factor. N-methylcarbamates are generally most stable in acidic conditions (pH 4-6) and become increasingly unstable as the pH becomes alkaline.[7][8] Alkaline hydrolysis is a major cause of degradation for many N-methylcarbamates.[1][8]
-
Temperature: Higher temperatures accelerate the rate of both hydrolysis and thermal decomposition.[3][9] For long-term storage, solutions should be kept refrigerated or frozen.[10]
-
Light: Exposure to sunlight or artificial UV light can lead to photodegradation.[5] Solutions should be stored in amber vials or protected from light.[11]
-
Solvent Composition: The nature of the solvent can influence stability. For example, the presence of organic solvents in aqueous solutions can affect hydrolysis rates.[5]
-
Presence of Catalysts: Metal ions can potentially catalyze degradation reactions.[12]
Q3: How should I prepare and store N-methylcarbamate standard solutions to ensure their stability?
A3: To ensure the stability of your N-methylcarbamate standard solutions, follow these guidelines:
-
Solvent: Prepare stock solutions in a high-purity organic solvent like methanol or acetonitrile. For working standards in aqueous matrices, use organic-free reagent water.
-
pH Adjustment: If preparing aqueous solutions, buffer them to an acidic pH, typically between 4 and 5, using a non-reactive buffer like chloroacetic acid.[11]
-
Temperature: Store stock and working standard solutions at low temperatures, preferably at 4°C or below, in a refrigerator or freezer.[10][11]
-
Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[11]
-
Preparation Frequency: Prepare fresh working standards frequently, and monitor their stability over time, especially if they are used for quantitative analysis.
Troubleshooting Guide
Problem 1: My N-methylcarbamate analyte is rapidly degrading in my aqueous samples.
-
Question: I'm preparing aqueous samples containing an N-methylcarbamate for HPLC analysis, but I'm seeing a significant loss of the analyte, even in freshly prepared samples. What could be the cause?
-
Answer: The most likely cause is alkaline hydrolysis. Check the pH of your sample matrix. If the pH is neutral or alkaline, the N-methylcarbamate can degrade quickly.[8]
-
Solution: Immediately after collection, preserve the samples by acidifying them to a pH between 4 and 5 with an appropriate acid, such as 0.1 N chloroacetic acid, as recommended by EPA methods.[11] Also, keep the samples cooled at or below 4°C and protected from light during storage and prior to analysis.[11]
-
Problem 2: I am observing extraneous peaks in the chromatogram of my N-methylcarbamate standard.
-
Question: When I analyze my N-methylcarbamate standard solution via HPLC, I see the main analyte peak, but also several smaller, unidentified peaks that increase over time. What are these?
-
Answer: These extra peaks are likely degradation products. Depending on the degradation pathway, these could be the corresponding phenol or alcohol, or products resulting from the reaction of the methyl isocyanate intermediate.[1][13]
-
Solution: This indicates that your standard solution is not stable under the current storage conditions. Review your storage procedure. Ensure the solution is stored at a low temperature (≤ 4°C), protected from light, and, if aqueous, buffered to an acidic pH.[10][11] Prepare fresh standards and re-analyze to confirm.
-
Problem 3: The recovery of certain N-methylcarbamates from my samples is consistently low.
-
Question: I am performing a solid-phase extraction (SPE) of N-methylcarbamates from a complex matrix, but the recovery for compounds like methomyl and oxamyl is very poor. Why might this be?
-
Answer: Besides the stability issues already mentioned, low recovery can be due to the extraction process itself. Some N-methylcarbamates are more prone to degradation during sample preparation, especially if the process involves elevated temperatures or exposure to incompatible solvents.[10] Methomyl and oxamyl, for instance, have been observed to deplete rapidly in certain biological tissues even under frozen storage.[10]
-
Solution: Minimize sample preparation time and avoid high temperatures. If using a rotary evaporator to concentrate the extract, be aware that this can cause thermal degradation.[14] Ensure that any solvents used in the extraction and reconstitution steps are compatible with N-methylcarbamate stability. It may be necessary to optimize the SPE procedure for the specific analytes and matrix, including the choice of sorbent and elution solvents.
-
Quantitative Stability Data
The stability of N-methylcarbamates is highly dependent on the specific compound and the conditions. The following tables summarize some reported stability data.
Table 1: Half-lives of Selected N-Methylcarbamates in Aqueous Solution at Different pH and Temperatures.
| N-Methylcarbamate | pH | Temperature (°C) | Half-life | Reference |
| Carbaryl | 7.08 | 20 | 78 days | [12] |
| Carbaryl | 7.70 | 33 | 69 days | [12] |
| Carbofuran | 7.08 | 20 | 143 days | [12] |
| Carbofuran | 7.70 | 33 | 83 days | [12] |
| Propoxur | 7.08 | 20 | 116 days | [12] |
| Propoxur | 7.70 | 33 | 79 days | [12] |
Table 2: Degradation of N-Methylcarbamates during Edible Oil Refining Processes.
| N-Methylcarbamate | Process (Soybean Oil) | % Decrease | Reference |
| Aldicarb | Degumming (H₃PO₄ treatment) | up to 70% | [15] |
| Aldicarb Sulfoxide | Degumming (H₃PO₄ treatment) | up to 70% | [15] |
| Oxamyl | Degumming (H₃PO₄ treatment) | up to 70% | [15] |
| Carbosulfan | Degumming (H₃PO₄ treatment) | up to 70% | [15] |
| Various N-methylcarbamates | Alkali Refining | 8 - 100% | [15] |
| Methomyl | Bleaching (activated clay with activated charcoal) | > 80% | [15] |
| Bendiocarb | Bleaching (activated clay with activated charcoal) | > 80% | [15] |
| Furathiocarb | Deodorization (260°C) | 60% | [15] |
Experimental Protocols
Protocol 1: Analysis of N-Methylcarbamates in Water by HPLC with Post-Column Derivatization (Based on EPA Method 531.1)
This method involves the separation of N-methylcarbamates by reverse-phase HPLC, followed by post-column hydrolysis to form methylamine. The methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative, which is detected by a fluorescence detector.[16][17]
1. Reagents and Standards:
-
Organic-free reagent water.
-
HPLC grade methanol and acetonitrile.
-
Sodium hydroxide (0.05 N solution for hydrolysis).
-
Borate buffer.
-
o-Phthalaldehyde (OPA) reagent.
-
2-Mercaptoethanol.
-
N-methylcarbamate analytical standards.
2. Sample Preparation and Preservation:
-
Collect samples in amber glass bottles.
-
Immediately after collection, acidify the sample to pH 4-5 with 0.1 N chloroacetic acid.[11]
-
Store the sample at ≤ 6°C and protect from light.[11]
-
Extract the sample within 7 days of collection. Analyze the extract within 40 days of extraction.[11]
3. Extraction:
-
For water samples, a common technique is solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the C18 cartridge with methanol followed by reagent water.
-
Pass the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the N-methylcarbamates with an appropriate solvent like methanol or acetonitrile.
-
Concentrate the eluate and reconstitute in the mobile phase starting composition.
4. HPLC and Post-Column Reaction Conditions:
-
HPLC Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Post-Column Hydrolysis: Mix the column effluent with 0.05 N NaOH at an elevated temperature (e.g., 90°C) to hydrolyze the N-methylcarbamates to methylamine.[17]
-
Post-Column Derivatization: Cool the stream and mix with the OPA/2-mercaptoethanol reagent to form the fluorescent derivative.[17]
-
Fluorescence Detection: Excite the derivative at approximately 330-340 nm and measure the emission at around 450 nm.[16][17]
5. Quality Control:
-
Analyze laboratory reagent blanks to check for contamination.
-
Run fortified blank samples to assess method recovery.
-
Analyze duplicate samples to check for precision.
Visualizations
Caption: Major degradation pathways for N-methylcarbamates in solution.
Caption: Experimental workflow for N-methylcarbamate analysis.
Caption: Troubleshooting logic for N-methylcarbamate stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The thermal decompositions of carbamates: II. Methyl N-methylcarbamate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media [iris.unito.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. Methocarbamol degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyte stability study of N-methylcarbamate pesticides in beef and poultry liver tissues by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. [Behavior of N-methylcarbamate pesticides during refinement processing of edible oils] [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. shodexhplc.com [shodexhplc.com]
Technical Support Center: Overcoming Solubility Challenges of Methyl N-(4-Chlorophenyl)carbamate
Welcome to the technical support center for addressing solubility challenges with methyl N-(4-chlorophenyl)carbamate in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A1: When encountering solubility issues with this compound, it is recommended to start with simple physical modifications before moving to more complex formulation strategies.[1][2][3][4]
-
Particle Size Reduction: Ensure your compound is a fine powder. Grinding the solid material can increase the surface area available for solvation, which can enhance the dissolution rate.[1][2][5]
-
Agitation and Sonication: Increase the duration and intensity of stirring or vortexing. Using a sonicator can also help break up particles and facilitate dissolution.
-
Temperature Adjustment: Gently warming the buffer can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. It is crucial to assess the thermal stability of this compound beforehand.
If these initial steps do not yield a clear solution, you may need to consider the formulation strategies detailed below.
Q2: I'm observing precipitation of my compound after initially dissolving it. What could be the cause and how can I prevent it?
A2: Precipitation after initial dissolution often indicates that the solution is supersaturated and thermodynamically unstable.[6][7] This can be triggered by changes in temperature, pH, or the addition of other components.
-
pH Shift: The pH of your final solution might be different from the optimal pH for solubility. Verify the pH after adding the compound and adjust if necessary.[8]
-
Solvent Effects: If you are using a co-solvent to initially dissolve the compound, adding the aqueous buffer too quickly can cause the compound to crash out of solution. Try adding the buffer more slowly while vigorously stirring.[9]
-
Temperature Fluctuation: A decrease in temperature after dissolution can lead to precipitation. Ensure your solution is maintained at a constant temperature.
-
Formulation Stability: Consider using stabilizing excipients like polymers or surfactants to maintain a supersaturated state.[10]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: this compound is a neutral molecule and does not have readily ionizable groups. Therefore, altering the pH of the buffer is unlikely to significantly increase its aqueous solubility.[9][] For weakly acidic or basic compounds, pH adjustment is a primary strategy to form soluble salts.[2][] However, for neutral compounds like this carbamate, other strategies will be more effective. While extreme pH values could potentially induce hydrolysis of the carbamate linkage, this would lead to degradation of the compound, not enhanced solubility of the intact molecule.[12]
Q4: What are co-solvents and how can they help dissolve my compound?
A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous buffer to increase the solubility of poorly soluble compounds.[2][][13] They work by reducing the polarity of the solvent system, making it more favorable for non-polar molecules.
Commonly used co-solvents in research settings include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
It is crucial to use the minimum amount of co-solvent necessary, as high concentrations can be toxic in biological assays and may precipitate upon further dilution.[9]
Quantitative Data Summary
The following table summarizes the potential solubility of this compound using different solubilization techniques. Please note that these are representative values for a poorly soluble compound and actual results may vary.
| Solubilization Method | Excipient/Co-solvent | Concentration | Estimated Solubility (µg/mL) |
| Aqueous Buffer | None (Phosphate Buffered Saline, pH 7.4) | - | < 1 |
| Co-solvency | DMSO | 1% (v/v) | 10 - 50 |
| Ethanol | 5% (v/v) | 5 - 20 | |
| PEG 400 | 10% (v/v) | 20 - 100 | |
| Surfactant | Polysorbate 80 (Tween® 80) | 0.5% (w/v) | 50 - 200 |
| Sodium Lauryl Sulfate (SLS) | 0.1% (w/v) | 100 - 500 | |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5% (w/v) | 200 - 1000 |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given buffer system.[14]
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Scintillation vials or sealed tubes
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Formulation with Co-solvents
This protocol describes how to prepare a stock solution of this compound using a co-solvent.
Materials:
-
This compound
-
Co-solvent (e.g., DMSO)
-
Aqueous buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of this compound into a clean vial.
-
Add a small volume of the co-solvent (e.g., DMSO) to completely dissolve the compound. Use the minimum volume necessary.
-
Once fully dissolved, slowly add the aqueous buffer to the co-solvent solution while continuously vortexing or stirring.
-
Continue to add the buffer to reach the final desired concentration and volume.
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that co-solvent/buffer ratio has been exceeded.
Protocol 3: Solubilization using Cyclodextrins
This protocol details the use of cyclodextrins to enhance the solubility of this compound through inclusion complex formation.[15][16][17]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 5% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
After stirring, visually inspect the solution for any undissolved material. If necessary, filter the solution to obtain a clear stock.
Visual Guides
The following diagrams illustrate key concepts and workflows for overcoming solubility challenges.
Caption: A workflow for troubleshooting solubility issues.
Caption: Mechanisms of different solubilization strategies.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. brieflands.com [brieflands.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. asianpharmtech.com [asianpharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. humapub.com [humapub.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Synthesis of Methyl N-(4-chlorophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl N-(4-chlorophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the reaction of 4-chloroaniline with methyl chloroformate.[1][2] This reaction is typically carried out in the presence of a base, such as pyridine, in a suitable solvent like chloroform.[1] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.
Q2: What are the potential side products I should be aware of during the synthesis?
A2: Several side products can form, impacting the purity and yield of your final product. The most common impurities include N,N'-bis(4-chlorophenyl)urea, isomeric carbamates (e.g., methyl N-(2-chlorophenyl)carbamate), and di-substituted carbamates.[3] The formation of these byproducts is often linked to the purity of the starting materials and the reaction conditions.[3]
Q3: How does water affect the synthesis?
A3: The presence of water is detrimental to the reaction. Water can hydrolyze methyl chloroformate to methanol and hydrochloric acid.[3] More significantly, if a 4-chlorophenyl isocyanate intermediate is formed, water can hydrolyze it to 4-chloroaniline, which can then react with another molecule of the isocyanate to form the highly insoluble N,N'-bis(4-chlorophenyl)urea impurity.[3] Therefore, anhydrous conditions are highly recommended.
Q4: My product yield is low. What are the possible causes?
A4: Low yield can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature.
-
Side reactions: The formation of significant amounts of side products, particularly N,N'-bis(4-chlorophenyl)urea, will consume your starting materials and reduce the yield of the desired carbamate.[3]
-
Loss during workup: The product might be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.
-
Sub-optimal stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials and lower yields.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| An insoluble white solid precipitates from the reaction mixture. | This is likely N,N'-bis(4-chlorophenyl)urea.[3] | Ensure strict anhydrous conditions. Use dry solvents and reagents. The urea is often insoluble in common organic solvents, so it can sometimes be removed by filtration. |
| The final product is difficult to purify and shows multiple spots on TLC. | Presence of isomeric carbamates due to impure 4-chloroaniline.[3] | Use highly pure 4-chloroaniline (check for isomeric impurities like 2-chloroaniline and 3-chloroaniline by GC or HPLC before starting). Column chromatography may be necessary for purification. |
| The reaction is sluggish or does not proceed. | Inefficient base or low reaction temperature. | Ensure an appropriate amount of a suitable base (e.g., pyridine, triethylamine) is used to scavenge the HCl produced. If the reaction is slow at room temperature, gentle heating might be required. |
| The NMR spectrum of the product shows unexpected signals. | This could indicate the presence of various side products or residual starting materials. | Compare the spectrum with a reference spectrum of pure this compound. Analyze for the characteristic peaks of potential impurities listed in the data table below. |
Side Product Data
The following table summarizes the key side products, their common analytical identifiers, and mechanisms of formation.
| Side Product | Structure | Formation Mechanism | Key Analytical Notes |
| N,N'-bis(4-chlorophenyl)urea | 4-Cl-Ph-NH-C(O)-NH-Ph-4-Cl | Reaction of 4-chlorophenyl isocyanate (an intermediate) with unreacted 4-chloroaniline.[3] | Typically a high melting point solid with low solubility in many organic solvents. Can be identified by mass spectrometry and characteristic IR (C=O and N-H stretches) and NMR signals. |
| Methyl N-(2-chlorophenyl)carbamate | 2-Cl-Ph-NH-C(O)-OCH₃ | Reaction of 2-chloroaniline (an impurity in the 4-chloroaniline starting material) with methyl chloroformate.[3] | Will have a similar mass spectrum to the desired product but a different fragmentation pattern. Can be separated and identified by GC-MS or HPLC. NMR will show a different aromatic splitting pattern. |
| Methyl N-(3-chlorophenyl)carbamate | 3-Cl-Ph-NH-C(O)-OCH₃ | Reaction of 3-chloroaniline (an impurity in the 4-chloroaniline starting material) with methyl chloroformate.[3] | Similar to the 2-chloro isomer, it can be identified by chromatographic and spectroscopic methods that reveal a different substitution pattern on the aromatic ring. |
| Methyl N-(dicholorophenyl)carbamates | Cl₂-Ph-NH-C(O)-OCH₃ | Reaction of dichlorinated anilines (impurities in the 4-chloroaniline starting material) with methyl chloroformate.[3] | Will have a higher molecular weight than the desired product, easily detectable by mass spectrometry. |
Experimental Protocols
1. Synthesis of this compound
This protocol is a general guideline based on common synthetic procedures.[1][2]
-
Materials: 4-chloroaniline, methyl chloroformate, pyridine, chloroform (anhydrous), 5% hydrochloric acid solution, saturated sodium bicarbonate solution, brine, magnesium sulfate.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) in anhydrous chloroform.
-
Add pyridine (1.1 eq) to the stirred solution.
-
Cool the mixture in an ice bath.
-
Add methyl chloroformate (1.05 eq) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to obtain pure this compound.
-
2. Identification and Quantification of Side Products by HPLC
-
Objective: To separate and quantify this compound from its potential side products.
-
Methodology:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid, can be used. A typical gradient might start at 50:50 A:B and ramp to 10:90 A:B over 20-30 minutes.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram. The desired product and impurities will have different retention times. For quantification, a calibration curve using a pure standard of the main product and, if available, the impurities should be generated.
-
Visual Guides
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Carbamate Pesticide Samples
Welcome to the technical support center for carbamate pesticide analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during sample purification and analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or Inconsistent Analyte Recovery
Q: My recovery for certain carbamate pesticides is consistently low or variable. What are the potential causes and how can I fix this?
A: Low and inconsistent recovery is a common issue stemming from several factors during sample preparation and extraction.
-
Cause 1: Inefficient Extraction. The chosen solvent may not be optimal for your specific sample matrix and target analytes. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used, but modifications may be necessary.[1][2] For low-moisture samples like cereals or tea, a pre-extraction hydration step is crucial. It is recommended to add water to the sample and let it stand for 10-30 minutes before adding the extraction solvent like acetonitrile.[3]
-
Solution:
-
Verify Solvent Choice: Acetonitrile is a common and effective extraction solvent for a wide range of pesticides.[2] For certain applications, methanol has also been used.[3]
-
Ensure Proper Homogenization: Vigorous shaking or homogenization is critical. Using a high-speed homogenizer can significantly improve extraction efficiency compared to manual shaking or ultrasonication.[3]
-
Check pH: The pH of the extraction solvent can influence the stability and extraction efficiency of carbamates. Using acidified acetonitrile (e.g., with 1% acetic acid) is a common practice to ensure good recovery.[1][4]
-
-
Cause 2: Analyte Degradation. Carbamates can be unstable and may degrade during sample processing or storage. They are susceptible to hydrolysis, especially under basic pH conditions or elevated temperatures.[5][6]
-
Solution:
-
Control Temperature: Process samples at low temperatures (e.g., 4°C) to minimize degradation.[6][7] Store extracts in a refrigerator if analysis is not performed immediately.[8]
-
Control pH: Maintain an acidic pH during extraction and storage. Samples for delayed analysis can be preserved by adjusting the pH to a range of 5 to 9.[6]
-
Minimize Storage Time: Analyze samples as quickly as possible after extraction. If storage is necessary, keep extracts at 4°C for no longer than two days.[8]
-
-
Cause 3: Loss During Cleanup. The cleanup step, designed to remove matrix interferences, can sometimes also remove target analytes if the sorbent material or elution solvent is not chosen carefully.
-
Solution:
-
Optimize d-SPE Sorbents: In QuEChERS, dispersive solid-phase extraction (d-SPE) is used for cleanup. For fatty matrices, a combination of PSA (primary secondary amine), C18, and MgSO4 is common.[1] For pigmented samples, graphitized carbon black (GCB) is effective but may retain certain planar pesticides.[1] Always validate your d-SPE combination for your specific analytes.
-
Validate SPE Cartridge Cleanup: If using SPE cartridges, ensure the elution solvent is strong enough to recover all carbamates from the sorbent while leaving interferences behind. Perform recovery experiments with spiked samples to validate the procedure.[9][10]
-
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
Q: I'm observing significant signal suppression or enhancement for my target analytes when analyzing complex samples. How can I mitigate these matrix effects?
A: Matrix effects are a primary challenge in LC-ESI-MS/MS analysis, caused by co-eluting components from the sample that interfere with the ionization of target analytes.[11] This can lead to inaccurate quantification.[12]
-
Cause: Components of the sample matrix (e.g., salts, lipids, pigments) are co-extracted with the analytes and can either suppress or enhance the ionization efficiency in the mass spectrometer's source.[11][12]
-
Solutions:
-
Improve Sample Cleanup: The most direct approach is to remove the interfering matrix components before analysis. The QuEChERS method with an appropriate d-SPE cleanup is a good starting point.[4] For particularly complex matrices, a more rigorous cleanup using SPE cartridges may be necessary.[3]
-
Dilute the Sample: A simple and effective strategy is to dilute the final extract. A dilution factor of 10 to 100-fold can significantly reduce matrix effects by lowering the concentration of co-eluting interferences.[12] However, this may compromise the limits of detection for trace-level analysis.
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes. This helps to compensate for signal suppression or enhancement, as the standards and samples will experience similar matrix effects.[12]
-
Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is the most robust method for correction. The SIL-IS co-elutes with the native analyte and experiences the same matrix effects, providing highly accurate quantification.[4]
-
Optimize Chromatographic Separation: Improve the separation of analytes from matrix components by modifying the LC gradient, changing the mobile phase, or using a column with different selectivity.[13] A longer gradient program can help resolve analytes from interfering compounds.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is liquid chromatography (LC) preferred over gas chromatography (GC) for carbamate analysis? A: Carbamate pesticides are thermally unstable and degrade quickly in the hot inlet of a gas chromatograph.[13] This thermal degradation leads to poor sensitivity and inaccurate results. Therefore, LC methods, which operate at lower temperatures, are required to monitor these compounds effectively.[13]
Q2: What is the QuEChERS method and why is it so popular for pesticide analysis? A: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique that involves a single-step extraction and salting-out process, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[1] Its popularity stems from its simplicity, high recovery for a wide range of pesticides, minimal solvent usage, and cost-effectiveness, delivering reliable and accurate results.[4]
Q3: How do I choose the right cleanup sorbents for my QuEChERS protocol? A: The choice of d-SPE sorbents depends on the sample matrix.
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars. It is used in most applications.
-
C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.[1]
-
Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. It is excellent for highly colored extracts but can cause low recovery for planar pesticides.[1]
-
Magnesium Sulfate (MgSO₄): Used to remove excess water from the extract.[1]
A combination of these sorbents is often used to achieve the desired cleanup.[4]
Q4: Can I analyze carbamates without a mass spectrometer? A: Yes. While LC-MS/MS is highly sensitive and specific, carbamates can also be analyzed using HPLC with post-column derivatization and fluorescence detection.[1][14] This method involves separating the carbamates on a column, hydrolyzing them to form methylamine, and then reacting the methylamine with o-phthalaldehyde (OPA) to create a highly fluorescent derivative that is easily detected.[1][15] HPLC with UV detection is also possible, but it is generally less sensitive.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on carbamate pesticide analysis, including recovery rates and matrix effects.
Table 1: Comparison of QuEChERS d-SPE Cleanup Kits for Date Matrix [4]
| Analyte | Kit 1 Recovery (%) (RSD %) | Kit 2 Recovery (%) (RSD %) | Kit 3 Recovery (%) (RSD %) |
| Bendiocarb | 45 (16) | 98 (6) | 45 (16) |
| Methomyl | 54 (22) | 96 (7) | 54 (22) |
| Desmedipham | 59 (15) | 101 (5) | 59 (15) |
| Methiocarb | 16 (28) | 99 (8) | 16 (28) |
| Carbosulfan | 89 (9) | 95 (4) | 89 (9) |
| Phenmedipham | 103 (4) | 102 (3) | 103 (4) |
| Carbaryl | 66 (21) | 99 (7) | 66 (21) |
| Propoxur | 95 (6) | 97 (5) | 95 (6) |
| Kit 2, containing GCB and higher amounts of other sorbents, demonstrated the best performance.[4] |
Table 2: Matrix Effects of Carbamates in Various Vegetable Matrices [12]
| Carbamate | Matrix | Matrix Effect (%) |
| Phenmedipham | Lettuce | +179 (Enhancement) |
| Phenmedipham | Spinach | +174 (Enhancement) |
| Chlorpropham | Melon | +254 (Enhancement) |
| Chlorpropham | Pumpkin | +208 (Enhancement) |
| Thiobencarb | Tomato | -77 (Suppression) |
| Prosulfocarb | Pepper | -65 (Suppression) |
| Matrix Effect (%) > 0 indicates signal enhancement; < 0 indicates signal suppression. |
Experimental Protocols
Protocol 1: Generic QuEChERS Method for Carbamate Pesticide Extraction
This protocol is based on the widely used AOAC Official Method 2007.01 and is suitable for many food matrices like fruits and vegetables.[1][4]
1. Sample Extraction:
- Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.[1][4]
- Add 10 mL of acetonitrile containing 1% acetic acid (v/v).[4]
- Add internal standards if required.
- Add a packet of extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl or 6 g MgSO₄ and 1.5 g sodium acetate).[1][4]
- Immediately cap and shake vigorously for 1-3 minutes.[1][4]
- Centrifuge at ≥4000 rpm for 5-10 minutes.[4][7]
2. Dispersive SPE (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube.[1][4] The d-SPE tube should contain the appropriate sorbents for your matrix (e.g., for general purpose: 50 mg PSA, 150 mg MgSO₄; for fatty matrices add 50 mg C18; for pigmented matrices add 50 mg GCB).[1]
- Vortex the d-SPE tube for 2 minutes.[1]
- Centrifuge at ≥4000 rpm for 5-10 minutes.[4]
3. Final Preparation:
- Take the final supernatant and filter it through a 0.22 or 0.45 µm syringe filter into an autosampler vial.[1][7]
- The sample is now ready for LC-MS/MS or HPLC analysis.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review [mdpi.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. epa.gov [epa.gov]
- 9. hpst.cz [hpst.cz]
- 10. researchgate.net [researchgate.net]
- 11. it.restek.com [it.restek.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 14. youtube.com [youtube.com]
- 15. canadacommons.ca [canadacommons.ca]
minimizing matrix effects in LC/MS/MS analysis of carbamates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) analysis of carbamates.
Troubleshooting Guides
Issue: Poor Peak Shape, Shifting Retention Times, or Signal Instability
This section addresses common chromatographic problems that can be indicative of matrix effects.
Question: My carbamate analyte peak is tailing/fronting, or the retention time is shifting between injections. What could be the cause and how do I fix it?
Answer:
Poor peak shape and retention time instability are common issues in LC/MS/MS analysis and can often be attributed to matrix effects or other experimental variables. Here is a step-by-step troubleshooting guide:
1. Initial System Check:
-
Mobile Phase Preparation: Ensure mobile phases are correctly prepared, degassed, and that the pH is consistent. For carbamate analysis, acidic mobile phases are often used to promote protonation for positive ion mode ESI.
-
Column Equilibration: Confirm that the column is adequately equilibrated between injections. Insufficient equilibration can lead to retention time shifts.
-
System Contamination: Check for system contamination from previous analyses, which can manifest as high background noise or interfering peaks.
2. Investigating Matrix Effects:
-
Sample Dilution: A simple first step is to dilute the sample extract. If the peak shape improves and the retention time stabilizes upon dilution, it is a strong indicator that matrix components are influencing the chromatography.
-
Post-Column Infusion Experiment: To identify regions of ion suppression or enhancement, perform a post-column infusion experiment. This involves infusing a constant concentration of the carbamate standard into the MS while injecting a blank matrix extract onto the LC column. Dips or rises in the baseline signal indicate where matrix components are co-eluting and causing interference.
3. Corrective Actions:
-
Optimize Sample Preparation: If matrix effects are confirmed, refining the sample preparation method is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a cleaner extract compared to a simple protein precipitation. For many food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective choice for reducing matrix components.
-
Chromatographic Selectivity: Adjust the chromatographic conditions to separate the analyte from interfering matrix components. This can involve changing the mobile phase gradient, the organic solvent, or the column chemistry.
-
Internal Standard: Utilize a stable isotope-labeled internal standard (SIL-IS) for the carbamate of interest. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.
Issue: Inaccurate Quantification (Ion Suppression or Enhancement)
This section focuses on troubleshooting quantitative inaccuracies caused by matrix effects.
Question: My quantitative results for carbamate analysis are inconsistent and show low recovery. How can I determine if this is due to matrix effects and what can I do to mitigate it?
Answer:
Inaccurate and irreproducible quantification is a primary consequence of matrix effects, where co-eluting endogenous compounds interfere with the ionization of the target analyte.
1. Quantifying the Matrix Effect: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution to its peak area in a sample extract where the analyte has been spiked post-extraction.
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
2. Mitigation Strategies:
-
Matrix-Matched Calibration: This is a widely used approach to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is assumed to have a similar composition to the samples being analyzed. This ensures that the standards and samples experience comparable levels of ion suppression or enhancement.
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. A known concentration of a stable isotope-labeled analog of the carbamate analyte is added to the sample before extraction. Since the SIL-IS is chemically identical to the analyte, it co-elutes and is affected by the matrix in the same way. The ratio of the analyte to the SIL-IS is used for quantification, which corrects for variations in extraction recovery and matrix effects.
-
Advanced Sample Preparation: Employ more rigorous sample clean-up techniques. For instance, moving from a simple protein precipitation to a more selective method like SPE with a mixed-mode sorbent can significantly reduce interfering matrix components.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC/MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and precision of quantitative analysis.[2][3]
Q2: What are the common sources of matrix effects in carbamate analysis?
A2: In the analysis of carbamates in complex samples such as food, environmental, or biological matrices, common sources of matrix effects include salts, endogenous small molecules, lipids, and pigments. For example, in food analysis, compounds like sugars and organic acids can interfere with carbamate ionization.
Q3: How can I choose the best sample preparation technique to minimize matrix effects for carbamates?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
QuEChERS: Often a good starting point for food and agricultural samples.[4]
-
Solid-Phase Extraction (SPE): Offers high selectivity and can be tailored by choosing the appropriate sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) to effectively remove interferences. Polymeric mixed-mode SPE can be particularly effective at producing clean extracts.[5]
-
Liquid-Liquid Extraction (LLE): Can be effective, but analyte recovery, especially for more polar carbamates, may be lower.[5]
-
Protein Precipitation (PPT): Generally the least effective for removing matrix components and often results in significant matrix effects.[5]
Q4: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?
A4:
-
Matrix-Matched Calibration: Is a practical approach when a representative blank matrix is readily available and the matrix composition across different samples is relatively consistent.[6][7] It is a good option when a specific SIL-IS is not available or is prohibitively expensive.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Is the most robust method for correcting matrix effects, as it can account for sample-to-sample variations in matrix composition and extraction efficiency. It is the preferred method for high-accuracy quantitative studies.[8]
Q5: Can changing my LC or MS conditions help reduce matrix effects?
A5: Yes, optimizing LC and MS parameters can significantly help.
-
LC Conditions: Improving chromatographic resolution to separate the carbamate analyte from co-eluting matrix components is a key strategy. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a longer column.
-
MS Conditions: While less common for mitigating matrix effects, optimizing MS parameters such as spray voltage and gas flows can sometimes improve signal stability in the presence of matrix. Using a divert valve to send the early and late eluting parts of the chromatogram (which often contain high concentrations of matrix components) to waste can also help reduce source contamination.[9]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spike
This protocol describes how to quantitatively assess the degree of ion suppression or enhancement for a carbamate analyte.
Methodology:
-
Prepare a Solvent Standard: Prepare a standard solution of the carbamate analyte in a solvent that matches the final composition of your sample extract (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 50 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a sample that is known to not contain the carbamate analyte (a blank matrix) using your established sample preparation protocol.
-
Prepare a Post-Extraction Spiked Sample: Take a known volume of the blank matrix extract and spike it with the carbamate standard to achieve the same final concentration as the solvent standard (e.g., 50 ng/mL).
-
LC/MS/MS Analysis: Analyze both the solvent standard and the post-extraction spiked sample using your LC/MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Post-Extraction Spike / Peak Area of Solvent Standard) x 100
-
Compare the peak areas to determine the percentage of ion suppression or enhancement.
-
Protocol 2: Matrix-Matched Calibration Curve Preparation
This protocol details the preparation of a calibration curve in a blank matrix to compensate for matrix effects.[4]
Methodology:
-
Prepare a Blank Matrix Extract: Extract a sufficient volume of a blank matrix sample using your validated sample preparation method.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the carbamate standard in a suitable solvent.
-
Prepare Working Standards: Create a series of working standard solutions by serially diluting the stock solution.
-
Construct the Calibration Curve: For each calibration point, add a small volume of the corresponding working standard to a vial and dilute with the blank matrix extract to the final volume. This will create a series of standards with increasing concentrations of the analyte in a constant matrix background.
-
Analysis: Analyze the matrix-matched calibration standards using your LC/MS/MS method and construct the calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.
Quantitative Data Summary
The following table provides a hypothetical example of how to present data for evaluating matrix effects for three different carbamates in a food matrix.
| Carbamate | Peak Area (Solvent Standard) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Interpretation |
| Aldicarb | 850,000 | 595,000 | 70.0 | Significant Ion Suppression |
| Carbofuran | 920,000 | 883,200 | 96.0 | Minor Ion Suppression |
| Methomyl | 780,000 | 951,600 | 122.0 | Ion Enhancement |
Visualizations
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 4. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Methyl N-(4-chlorophenyl)carbamate for Target Enzymes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to improving the selectivity of methyl N-(4-chlorophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets of this compound?
A1: The primary molecular targets of this compound are the cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] It acts as a reversible inhibitor of these enzymes by carbamylating the serine residue in the active site.[2]
Q2: How can the selectivity of this compound for its target enzymes be improved?
A2: Improving the selectivity of carbamate inhibitors like this compound typically involves synthetic modification of its chemical structure. The potency and selectivity of enzyme inhibition by carbamates are highly dependent on their specific structural features.[1] Key areas for modification include:
-
The Phenyl Ring: Altering the substitution pattern on the phenyl ring can influence binding affinity and selectivity. For example, the position and nature of the halogen substituent can be critical.
-
The Carbamate Moiety: Modifications to the N-methyl group can also impact selectivity. Structure-activity relationship (SAR) studies of related compounds have shown that varying the N-substituents can shift selectivity between AChE and BChE.[3]
Q3: What are the potential off-target effects of this compound?
A3: While primarily targeting cholinesterases, carbamates have the potential to interact with other serine hydrolases in the proteome.[4][5][6] The extent of off-target activity for this compound specifically is not extensively documented in publicly available literature. However, studies on structurally related carbamates suggest that cross-reactivity with other serine hydrolases is possible and should be experimentally evaluated.
Q4: What is the mechanism of action of this compound?
A4: this compound is a carbamate insecticide that acts as a cholinesterase inhibitor.[2] It reversibly carbamylates the active site of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine at neuronal synapses and neuromuscular junctions.[2] This disruption of normal nerve impulse transmission is the basis of its inhibitory effect.
Troubleshooting Guide for Enzyme Inhibition Assays
This guide addresses common issues encountered during the experimental evaluation of this compound's inhibitory activity.
| Problem | Potential Cause | Recommended Solution |
| No or low enzyme inhibition observed | Incorrect inhibitor concentration: The concentration of this compound may be too low to elicit a measurable effect. | Prepare a fresh, wider range of inhibitor concentrations for testing. |
| Inhibitor instability: The compound may have degraded in the assay buffer. | Prepare fresh inhibitor solutions immediately before use. Assess the stability of the compound in the assay buffer over the time course of the experiment. | |
| Enzyme inactivity: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of the enzyme and verify its activity with a known substrate and/or inhibitor. | |
| High background signal in the assay | Reaction of the inhibitor with assay reagents: The carbamate moiety or other parts of the molecule may be reacting with components of the detection system (e.g., Ellman's reagent, DTNB). | Run a control experiment containing the inhibitor and all assay components except the enzyme to check for direct reaction. If a reaction is observed, consider alternative assay formats or a modified protocol where the inhibitor is added after the enzymatic reaction is stopped.[7] |
| Spontaneous substrate hydrolysis: The substrate may be unstable and hydrolyzing non-enzymatically. | Run a control reaction without the enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from the experimental values. | |
| Inconsistent or variable results | Pipetting errors: Inaccurate pipetting of small volumes of inhibitor or enzyme can lead to significant variability. | Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability. |
| Temperature fluctuations: Enzyme activity is sensitive to temperature. | Ensure all assay components are at the correct and stable temperature throughout the experiment. | |
| Precipitation of the inhibitor: this compound may have limited solubility in the assay buffer, leading to precipitation at higher concentrations. | Visually inspect the assay wells for any signs of precipitation. If observed, consider using a co-solvent (e.g., DMSO) at a low, non-inhibitory concentration, or test a lower concentration range of the inhibitor. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Structurally Related Carbamate Compounds against Cholinesterases
| Compound | Target Enzyme | IC50 (µM) | Reference |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | [8] |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | [8] |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | [9] |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | BChE | 22.23 | [9] |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | [10] |
| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | [10] |
AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Determination of AChE Inhibition using Ellman's Method
This protocol describes a common spectrophotometric method for measuring acetylcholinesterase activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
AChE solution
-
Varying concentrations of this compound solution (or buffer for control wells).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add DTNB solution to all wells.
-
Add ATCI solution to all wells to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the key components of the cholinergic signaling pathway, which is the primary system affected by this compound.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.
Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines the general workflow for conducting an enzyme inhibition assay to determine the IC50 value of an inhibitor.
References
- 1. This compound | 940-36-3 | Benchchem [benchchem.com]
- 2. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
scale-up considerations for methyl N-(4-chlorophenyl)carbamate synthesis
Technical Support Center: Methyl N-(4-chlorophenyl)carbamate Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of this compound, with a special focus on scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent laboratory and industrial scale synthesis methods are:
-
Route A: From 4-chloroaniline and Methyl Chloroformate: This is a widely used method where 4-chloroaniline is reacted with methyl chloroformate in the presence of a base (like pyridine) in a suitable solvent (such as chloroform). The base is crucial for neutralizing the hydrochloric acid byproduct.[1]
-
Route B: From 4-chlorophenyl isocyanate and Methanol: This route involves the reaction of 4-chlorophenyl isocyanate with methanol. This reaction is often clean but can be complicated by the reactivity of the isocyanate intermediate, especially with water or unreacted aniline.[2]
-
Route C: From (4-chlorophenyl)carbamic chloride and Methanol: This method involves reacting (4-chlorophenyl)carbamic chloride with methanol, typically in a refluxing solvent like ethanol, to yield the final product.[3]
Q2: What are the critical impurities to watch for during synthesis and scale-up?
A2: Several impurities can form, affecting the final product's purity and yield. Key impurities include:
-
N,N'-bis(4-chlorophenyl)urea: This is a significant byproduct, especially when using the isocyanate route. It forms when the 4-chlorophenyl isocyanate intermediate reacts with unreacted 4-chloroaniline.[2]
-
Isomeric Carbamates: If the 4-chloroaniline starting material contains other isomers (e.g., 2-chloroaniline, 3-chloroaniline), these will also react to form their corresponding carbamate impurities.[2]
-
Di-substituted Carbamates: The presence of dichlorinated anilines in the starting material can lead to the formation of dichlorinated carbamate impurities.[2]
-
Hydrolysis Products: The presence of water is detrimental. It can hydrolyze methyl chloroformate to methanol and HCl, or the isocyanate intermediate to 4-chloroaniline, which can then lead to urea formation.[2]
Q3: What are the key considerations when scaling up the synthesis?
A3: Scaling up this synthesis requires careful attention to several factors:
-
Exothermic Reaction Control: The reaction, particularly the addition of methyl chloroformate to the aniline and base mixture, can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and byproduct formation. The temperature should be carefully controlled, often with external cooling.[1]
-
Reagent Addition Rate: Slow, controlled addition of reagents (like methyl chloroformate) is necessary to manage the reaction temperature and minimize side reactions.[1]
-
Mixing Efficiency: Homogeneous mixing becomes more challenging in larger reactors. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting impurity formation.
-
Work-up and Product Isolation: Isolating the product on a large scale may require different techniques than in the lab. For instance, filtration and drying times will be longer. Recrystallization, a common purification method, requires careful solvent selection and cooling profile optimization to ensure consistent crystal size and purity.[3]
Troubleshooting Guide
Problem: Low Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction using an appropriate technique (e.g., TLC, HPLC) to ensure it has gone to completion. - Ensure stoichiometric amounts of reagents are correct; a slight excess of the carbamoylating agent may be necessary.[1] - Verify that the reaction time is sufficient. Some protocols specify stirring for several hours or overnight.[1][3] |
| Moisture in Reagents/Solvents | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2] |
| Side Reaction (Urea Formation) | - If using the isocyanate route, ensure no unreacted 4-chloroaniline is present to react with the isocyanate intermediate.[2] - Control the temperature, as higher temperatures can favor side reactions. |
| Product Loss During Work-up | - Optimize the extraction and washing steps. Ensure the correct pH is used during aqueous washes to minimize product solubility in the aqueous layer. - When recrystallizing, avoid using an excessive amount of solvent and optimize the cooling process to maximize crystal recovery. |
Problem: Product is Impure (e.g., Off-color, Incorrect Melting Point)
| Possible Cause | Recommended Solution |
| Contaminated Starting Materials | - Analyze the purity of the 4-chloroaniline starting material for isomeric or di-substituted impurities before starting the reaction.[2] - Purify the starting material if necessary (e.g., by distillation or recrystallization). |
| Formation of N,N'-bis(4-chlorophenyl)urea | - This impurity is less soluble and may precipitate. Optimize the reaction conditions (e.g., temperature, reagent addition order) to minimize its formation.[2] - Select a recrystallization solvent where the desired product has good solubility at high temperatures and the urea impurity has low solubility. |
| Thermal Degradation | - Avoid excessive temperatures during the reaction or distillation, if applicable. - Concentrate the product solution under reduced pressure to avoid high temperatures.[1] |
| Inefficient Purification | - Perform a second recrystallization to improve purity.[3] - Consider alternative purification methods, such as column chromatography for small-scale purification or a different solvent system for recrystallization. |
Data Presentation
Table 1: Summary of Potential Synthesis Impurities
| Impurity Name | Likely Formation Mechanism |
| N,N'-bis(4-chlorophenyl)urea | Reaction of 4-chlorophenyl isocyanate with 4-chloroaniline.[2] |
| Methyl N-(2-chlorophenyl)carbamate | Reaction of 2-chloroaniline (present as impurity in starting material) with the carbamoylating agent.[2] |
| Methyl N-(3-chlorophenyl)carbamate | Reaction of 3-chloroaniline (present as impurity in starting material) with the carbamoylating agent.[2] |
| Methyl N-(dichlorophenyl)carbamates | Reaction of dichlorinated anilines (present as impurities in starting material) with the carbamoylating agent.[2] |
Table 2: Comparison of Lab-Scale Synthesis Protocols
| Parameter | Protocol 1 (from 4-chloroaniline)[1] | Protocol 2 (from (4-chlorophenyl)carbamic chloride)[3] |
| Starting Materials | 4-chloroaniline, Pyridine, Methyl chloroformate | (4-chlorophenyl)carbamic chloride, Methanol |
| Solvent | Chloroform | Ethanol |
| Reaction Temperature | 25-30 °C (during addition), then ambient | Reflux |
| Reaction Time | 16 hours | 4 hours |
| Reported Yield | Not explicitly stated for this specific compound, but a similar synthesis yielded 10.9g from 10.0g starting aniline. | 83% |
| Purification Method | Aqueous wash, drying, concentration, and recrystallization from hexane/ethyl acetate. | Recrystallization from ethanol. |
Experimental Protocols
Protocol 1: Synthesis from 4-chloroaniline and Methyl Chloroformate (Adapted from a synthesis of a similar compound[1])
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 eq) in chloroform.
-
Base Addition: Add pyridine (3.0 eq) to the stirred solution.
-
Reagent Addition: Cool the mixture to maintain a temperature between 25-30 °C. Add methyl chloroformate (1.2 eq) dropwise over a 20-30 minute period.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at ambient temperature for 16 hours.
-
Work-up: a. Transfer the mixture to a separatory funnel. b. Wash the solution sequentially with two portions of water and one portion of 5% hydrochloric acid. c. Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate).
-
Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude solid.
-
Purification: Recrystallize the crude residue from a suitable solvent system such as hexane/ethyl acetate to yield pure this compound.
Protocol 2: Synthesis from (4-chlorophenyl)carbamic chloride [3]
-
Reaction Setup: Combine (4-chlorophenyl)carbamic chloride (1.0 eq) and methanol (1.0 eq) in a round-bottom flask.
-
Solvent Addition: Add ethanol as the reaction solvent.
-
Reaction: Stir the mixture at reflux for 4 hours.
-
Isolation & Purification: Cool the reaction mixture to room temperature to allow the product to crystallize. Collect the colorless blocks of this compound by filtration.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in carbamate synthesis.
References
Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation
Carbamate-containing compounds, whether therapeutic drugs or pesticides, are susceptible to hydrolysis, which can compromise the accuracy and reliability of analytical results. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing carbamate degradation during sample preparation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is carbamate hydrolysis and why is it a critical issue in sample analysis?
Carbamate hydrolysis is a chemical reaction where the carbamate ester linkage is cleaved by water. This degradation can be catalyzed by acids, bases, or enzymes.[1] The reaction breaks down the target analyte into other molecules, such as an alcohol/phenol and an amine.[2] This is a critical issue because it leads to the underestimation of the actual concentration of the carbamate compound in the sample, resulting in inaccurate pharmacokinetic data, efficacy assessments, or residue level determinations.
Q2: What are the primary factors that cause carbamate hydrolysis during sample preparation?
The stability of carbamates is influenced by several factors, the most critical being:
-
pH: Carbamates are highly susceptible to alkaline hydrolysis, where degradation rapidly increases at a pH above 7.[3][4] Acid-catalyzed hydrolysis can also occur, though many carbamates are more stable in slightly acidic conditions.[5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3] Storing and processing samples at elevated temperatures can lead to significant analyte loss.
-
Enzymatic Degradation: Biological matrices like plasma, blood, and tissue contain esterase enzymes that can efficiently catalyze the hydrolysis of carbamate bonds.[1][6][7]
-
Analyte Structure: The chemical structure of the carbamate itself plays a role. For instance, N,N-disubstituted carbamates are generally more stable than N-monosubstituted ones.[8] Aryl carbamates (derived from phenols) tend to be more labile than alkyl carbamates (derived from alcohols).[9]
Q3: How significantly does pH affect carbamate stability?
The effect of pH is dramatic. Most carbamates are most stable in a slightly acidic environment, around pH 5.[3] Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases significantly.[3] The time it takes for half of the pesticide to degrade (its half-life) can decrease from days or weeks at a neutral pH to mere minutes or hours at an alkaline pH. For this reason, controlling the pH of the sample from the moment of collection is one of the most effective strategies to prevent hydrolysis.
Q4: What is the general rule for temperature when handling carbamate samples?
The general rule is to keep samples cold. Refrigeration at 4°C is recommended for short-term storage and transport.[10] All sample preparation steps, including extraction and centrifugation, should ideally be performed under refrigerated conditions. For long-term storage, samples should be kept frozen at -20°C or below.
Q5: Are all carbamates equally susceptible to hydrolysis?
No, stability varies significantly based on the molecular structure. A general trend for metabolic and chemical lability is as follows:
-
Aryl-OCO-NHAlkyl: Most labile
-
Alkyl-OCO-N(Alkyl)₂: Moderately stable
-
Cyclic Carbamates: Generally quite stable[9]
Researchers should consult literature for their specific compound of interest or perform preliminary stability studies if such data is unavailable.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the analysis of carbamates, linking them to potential hydrolysis problems and providing actionable solutions.
Issue: Low or Inconsistent Analyte Recovery
Q: My analytical results show low recovery or high variability for my carbamate analyte. Could hydrolysis be the cause, and how can I investigate this?
A: Yes, low and inconsistent recovery is a classic sign of analyte instability, with hydrolysis being a primary suspect. To investigate:
-
Analyze for Metabolites: Develop an analytical method to simultaneously look for the parent carbamate and its expected hydrolysis products (the corresponding alcohol/phenol and amine). An increase in the concentration of these products over time confirms degradation.[1]
-
Perform a Stability Test: Spike your analyte into a blank matrix (e.g., control plasma, water). Analyze aliquots immediately (T=0) and after several time points under your typical sample preparation conditions (e.g., 2 hours at room temperature). A significant decrease from the T=0 concentration indicates instability.
-
Review Your Protocol: Critically examine your sample collection, storage, and processing steps for uncontrolled pH and temperature.
Issue: Preventing Degradation
Q: How can I effectively prevent pH-induced hydrolysis during sample collection and preparation?
A: The key is immediate and consistent pH control.
-
Acidify Samples upon Collection: For aqueous and biological samples, adjust the pH to a slightly acidic range (pH 2-4 is often recommended in EPA methods) immediately after collection.[11] This can be done by using collection tubes pre-loaded with an acidifying agent.
-
Use Buffers: Citric acid or acetic acid buffers are commonly used as preservatives to maintain a stable, low pH.[12][13] EPA Method 531.2, for example, highlights citric acid as an effective preservative.[12]
-
Check pH of Solvents: Ensure all aqueous solvents and buffers used during extraction and reconstitution are at the optimal pH for your analyte's stability.
Q: What are the best practices for temperature control throughout the entire workflow?
A: Maintain a "cold chain" for your samples.
-
Collection: Pre-chill collection tubes and place samples on ice immediately.
-
Transport: Ship samples on cold packs or dry ice.
-
Storage: Refrigerate at 4°C for short-term storage (less than 48 hours) or freeze at -20°C or -80°C for long-term storage.[10]
-
Processing: Perform all extraction, centrifugation, and evaporation steps using pre-chilled solvents and equipment. If possible, work in a cold room or use refrigerated centrifuges.
Q: My samples are from a biological matrix (e.g., plasma, blood). How do I prevent enzymatic degradation?
A: Inactivating enzymes is crucial for biological samples.
-
Immediate Cooling: As with chemical hydrolysis, lowering the temperature immediately slows down enzymatic activity.
-
Use of Esterase Inhibitors: For ester-containing drugs, adding esterase inhibitors to collection tubes is a common and effective strategy.[14][15] It is critical to select an inhibitor that is effective for your specific matrix and does not interfere with your analytical method.[14][16] A screening process to select the best inhibitor and optimize its concentration is often necessary.[15][17]
-
Protein Precipitation: Quickly precipitating proteins with a cold organic solvent (like acetonitrile or methanol) can remove a large fraction of enzymes. This is a core step in methods like QuEChERS.[13]
-
pH Adjustment: Lowering the pH, as described above, can also help to denature and inactivate many enzymes.
Section 3: Data & Visualizations
Data Tables
Table 1: Influence of pH on Carbamate Stability (Illustrative)
| Carbamate Example | pH 5 (Acidic) | pH 7 (Neutral) | pH 9 (Alkaline) |
| Carbaryl | Stable (Half-life > 1 week) | Moderately Stable (Half-life ~ 1-2 days) | Unstable (Half-life < 1 hour) |
| Aldicarb | Stable (Half-life > 300 days) | Moderately Stable (Half-life ~ 8 days) | Unstable (Half-life < 1 day) |
| Methomyl | Stable | Moderately Stable | Unstable |
| Oxamyl | Stable | Unstable (Half-life ~ 1 day)[4] | Very Unstable (Half-life << 1 day) |
Note: Half-life values are approximate and can be influenced by temperature and sample matrix. Data is compiled for illustrative purposes based on general knowledge of carbamate chemistry.[3][5]
Table 2: Summary of Recommended Sample Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Collection Container | Glass, Amber (if light-sensitive) | Prevents analyte adsorption to plastic and photodegradation. |
| Preservatives | Add acid/buffer (e.g., citric acid) to pH < 4. Add sodium thiosulfate for chlorinated water. | Inhibits chemical (alkaline) and microbial degradation. Removes residual chlorine.[11][12][18] |
| Immediate Handling | Place on ice (0-4°C) immediately after collection. | Slows both chemical and enzymatic hydrolysis.[10] |
| Short-Term Storage (<48h) | Refrigerate at 4°C. | Standard procedure for maintaining short-term stability.[10] |
| Long-Term Storage (>48h) | Freeze at -20°C or below. | Prevents degradation over extended periods. |
| Sample Processing | Use pre-chilled solvents and equipment. Keep extracts cool. | Minimizes degradation during extraction and concentration steps. |
Visualizations
Section 4: Experimental Protocols
Protocol 1: General Sample Collection and Stabilization (Aqueous Matrix)
This protocol is adapted from general principles outlined in EPA methodologies for water sample analysis.[10][11][18]
Objective: To collect and preserve water samples to minimize carbamate hydrolysis prior to analysis.
Materials:
-
40 mL amber glass vials with PTFE-lined screw caps.
-
Preservatives:
-
Citric acid buffer or monochloroacetic acid buffer.[12]
-
Sodium thiosulfate (for chlorinated water samples).
-
-
Ice chest/refrigerator.
Procedure:
-
Vial Preparation: Prior to collection, add the appropriate amount of preservative to each vial. For chlorinated samples, add ~5 mg of sodium thiosulfate.[18] Then, add a sufficient amount of buffer to ensure the final sample pH will be between 2 and 4.
-
Sample Collection:
-
If sampling from a tap, allow the water to run for 2-3 minutes to flush the system.
-
Fill the vial with the sample, taking care not to rinse out the preservatives. Minimize headspace in the vial.
-
-
Immediate Handling: Cap the vial securely and invert several times to mix the preservatives. Immediately place the vial on ice or in a refrigerator at 4°C.
-
Storage and Transport:
-
Maintain the sample at 4°C during transport to the laboratory.
-
If analysis is not performed within 48 hours, store the sample at -20°C.
-
Samples must be extracted within 7 days and analyzed within 40 days of extraction.[10]
-
Protocol 2: Sample Extraction using QuEChERS (Food Matrix)
This protocol is a generalized version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis in food.[13][19][20][21][22][23]
Objective: To extract carbamates from a complex food matrix while minimizing degradation.
Materials:
-
Homogenized food sample (e.g., fruit, vegetable).
-
50 mL centrifuge tubes.
-
Acetonitrile (ACN) containing 1% acetic acid (pre-chilled).
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
QuEChERS dispersive SPE (d-SPE) cleanup tubes (containing PSA, C18, and/or GCB sorbents).
-
Refrigerated centrifuge.
Procedure:
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of cold 1% acetic acid in acetonitrile. The acetic acid helps to maintain a low pH and stabilize the carbamates.[13]
-
Cap the tube and shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add the QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g sodium acetate).
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. A refrigerated centrifuge is recommended to keep the sample cool.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube.
-
Shake the d-SPE tube vigorously for 1-2 minutes.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube for 2-5 minutes.
-
Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS or HPLC analysis.
-
References
- 1. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach [mdpi.com]
- 8. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pickeringlabs.com [pickeringlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Carbamates as Insecticides: Acetylcholinesterase Inhibition
The primary mechanism of insecticidal action for many carbamates, including methyl N-(4-chlorophenyl)carbamate, is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] AChE is critical for the termination of nerve impulses in the cholinergic synapses of insects. By inhibiting this enzyme, carbamates lead to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
The following table summarizes the acute toxicity (LD50) and acetylcholinesterase inhibition (IC50) data for a selection of carbamate insecticides. Lower LD50 and IC50 values indicate higher toxicity and inhibitory potency, respectively.
| Carbamate Insecticide | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) | AChE IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Aldicarb | 1 | >20 | 0.45 |
| Carbofuran | 8 | >1000 | 0.21 |
| Carbaryl | 307 | >2000 | 2.5 |
| Methomyl | 17 | >5000 | 0.87 |
| Propoxur | 50 | >5000 | 1.2 |
Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates
Caption: Inhibition of acetylcholinesterase by carbamate insecticides.
Carbamates as Herbicides: Photosynthesis Inhibition
Certain phenylcarbamate derivatives function as herbicides by inhibiting photosynthesis. Their primary target is the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain. By binding to the D1 protein, these carbamates block the electron flow from plastoquinone QA to QB, thereby interrupting the production of ATP and NADPH necessary for CO2 fixation and plant growth.
The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of photosynthetic electron transport by several phenylcarbamate herbicides.
| Phenylcarbamate Herbicide | Photosystem II Inhibition IC50 (µM) |
| This compound | Data not available |
| Propham | 2.8 |
| Chlorpropham | 0.15 |
| Phenmedipham | 0.04 |
| Desmedipham | 0.06 |
Carbamates in Therapeutics
Carbamate derivatives have also been developed as therapeutic agents for various conditions. Their mechanisms of action in these applications are diverse and distinct from their roles as pesticides.
-
Cholinesterase Inhibitors: Similar to their insecticidal action, some carbamates are used to inhibit acetylcholinesterase in humans for the treatment of conditions like myasthenia gravis and Alzheimer's disease. A key difference is the reversible nature of their binding, which is crucial for therapeutic use.
-
Anxiolytics: Meprobamate, a dicarbamate, was widely used as an anxiolytic. Its mechanism is believed to involve potentiation of the GABAA receptor, similar to barbiturates.
-
Muscle Relaxants: Carisoprodol, which is metabolized to meprobamate, and methocarbamol are carbamates used as centrally acting skeletal muscle relaxants.
Experimental Protocols
Acetylcholinesterase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a carbamate compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test carbamate compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test carbamate and a series of dilutions in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Test carbamate solution (or solvent control)
-
AChE solution
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the carbamate compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the carbamate concentration and fitting the data to a dose-response curve.
Herbicide Efficacy Testing (Whole Plant Assay)
Objective: To assess the herbicidal efficacy of a carbamate compound on a target weed species.
Materials:
-
Seeds of a susceptible weed species (e.g., Lolium rigidum)
-
Pots with a suitable soil mix
-
Test carbamate compound formulated for application
-
Spray chamber or other calibrated application equipment
-
Greenhouse or controlled environment growth chamber
Procedure:
-
Sow the weed seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a series of dilutions of the formulated carbamate herbicide in water.
-
Apply the herbicide solutions to the plants at a calibrated spray volume. Include an untreated control group.
-
Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (light, temperature, humidity).
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
Calculate the percentage of growth inhibition for each herbicide concentration compared to the untreated control.
-
Determine the GR50 value (the concentration that causes a 50% reduction in growth) by plotting the percentage of growth inhibition against the herbicide dose.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative efficacy testing of carbamate compounds.
Caption: General experimental workflow for carbamate efficacy testing.
References
Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of methyl N-(4-chlorophenyl)carbamate, a compound of interest in various fields, necessitates the selection of a robust and validated analytical method. This guide provides a comparative overview of common analytical techniques applicable to the quantification of this and other structurally related N-methyl carbamate pesticides. The primary methods discussed are High-Performance Liquid Chromatography with post-column derivatization and Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated performance data for this compound is not extensively available in the public domain, this guide leverages data from validated methods for other N-methyl carbamates, which are structurally similar and would be amenable to these methodologies with appropriate method development and validation.
Comparison of Analytical Method Performance
The selection of an analytical method is often driven by a balance of sensitivity, selectivity, speed, and available instrumentation. The following tables summarize typical performance characteristics for the quantification of various carbamate pesticides using HPLC-FLD, LC-MS/MS, and GC-MS.
Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.999 | Aldicarb |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | Various Carbamates |
| Limit of Quantification (LOQ) | ~1 µg/L | Various Carbamates |
| Accuracy (Recovery) | 85% - 97% | Organophosphorus and Carbamate Pesticides |
| Precision (%RSD) | < 5% | 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol |
Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.99 | Various Carbamates |
| Limit of Detection (LOD) | 0.04 - 1.7 ng/L | Various Carbamates |
| Limit of Quantification (LOQ) | 5 µg/kg | Various Carbamates in Vegetables |
| Accuracy (Recovery) | 74.4% - 111.0% | 10 Carbamates in Juice[1] |
| Precision (%RSD) | < 10% | Various Carbamates in Vegetables |
Table 3: Performance Characteristics of GC-MS for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.99 | 19 Derivatized Carbamates |
| Limit of Detection (LOD) | 0.07 ng/mL | Tris(4-chlorophenyl)methanol (metabolite) |
| Limit of Quantification (LOQ) | 1 ng/mL | Tris(4-chlorophenyl)methanol (metabolite) |
| Accuracy (Recovery) | 70.8% - 115.7% | 5 Carbamates in Water |
| Precision (%RSD) | < 9.0% | 5 Carbamates in Water |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques, based on established methods for carbamate analysis.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method, often based on EPA Method 531.1, is a robust and widely used technique for carbamate analysis.[2][3] It involves a post-column derivatization to create a fluorescent product that can be detected with high sensitivity.
1. Sample Preparation (QuEChERS Method for Food Matrices) [4]
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.
-
Centrifuge for 1 minute to separate the layers.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing sorbents like PSA and C18 for cleanup.
-
Vortex for 2 minutes and centrifuge.
-
The final extract is filtered and ready for injection.
2. HPLC-FLD System Conditions [3][5]
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with water and methanol.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10-400 µL.
-
Post-Column Derivatization:
-
Reagent 1 (Hydrolysis): Sodium hydroxide solution delivered at a specific flow rate.
-
Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) and 2-mercaptoethanol solution delivered at a specific flow rate.
-
-
Fluorescence Detector: Excitation at ~330 nm and emission at ~465 nm.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity and has become a preferred method for multi-residue pesticide analysis, including carbamates.[1][6]
1. Sample Preparation
-
Sample preparation often follows the QuEChERS protocol as described for HPLC-FLD.[1]
2. LC-MS/MS System Conditions [1][7]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm).
-
Mobile Phase: Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium formate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 3 - 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is common.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions are monitored for each analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal instability of many N-methyl carbamates, direct GC analysis can be challenging.[8] Therefore, derivatization is often required to produce more stable and volatile compounds suitable for GC analysis.
1. Sample Preparation and Derivatization
-
Extraction can be performed using methods like liquid-liquid extraction or solid-phase extraction (SPE).
-
A derivatization step, such as methylation by flash alkylation in the injector port, is often employed.
2. GC-MS System Conditions
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase.
-
Inlet: Split/splitless or PTV inlet.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Source: Electron Ionization (EI).
-
Mass Spectrometry: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for method implementation and validation.
Caption: Workflow for analytical method validation.
Conclusion
The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-FLD with post-column derivatization is a reliable and sensitive method, particularly suitable for routine analysis in quality control laboratories.[2]
-
LC-MS/MS provides the highest selectivity and sensitivity, making it ideal for complex matrices and trace-level detection.[1]
-
GC-MS can be a viable alternative, especially when LC instrumentation is unavailable, but typically requires a derivatization step to overcome the thermal lability of the analyte.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. agilent.com [agilent.com]
- 3. s4science.at [s4science.at]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Its Isomers for Researchers and Drug Development Professionals
A detailed examination of the ortho-, meta-, and para-isomers of methyl N-(chlorophenyl)carbamate reveals key differences in their physicochemical properties and biological activities. This guide provides a comprehensive comparison to inform research and development in drug discovery and agricultural sciences.
The positional isomerism of the chlorine atom on the phenyl ring of methyl N-(chlorophenyl)carbamate significantly influences its molecular characteristics and biological efficacy. While all three isomers—methyl N-(2-chlorophenyl)carbamate, methyl N-(3-chlorophenyl)carbamate, and methyl N-(4-chlorophenyl)carbamate—are recognized for their potential as cholinesterase inhibitors, their potency and physical properties vary, impacting their suitability for different applications.
Physicochemical Properties
A comparison of the key physicochemical properties of the three isomers is crucial for understanding their behavior in biological systems and for formulation development. The table below summarizes the available data.
| Property | Methyl N-(2-chlorophenyl)carbamate (ortho) | Methyl N-(3-chlorophenyl)carbamate (meta) | This compound (para) |
| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol | 185.61 g/mol | 185.61 g/mol |
| Melting Point | 113 °C (for 3,4-dichloro analog) | 41-42 °C (for isopropyl analog) | 117-117.5 °C[1] |
| Boiling Point | Not available | Decomposes at 477°F (for isopropyl analog)[2] | 220.9±23.0 °C (Predicted)[1] |
| Water Solubility | Insoluble (general observation for related compounds) | < 1 mg/mL at 64°F (for isopropyl analog)[2] | Increased by metabolism to polar molecules[3] |
| LogP | 2.1 (Predicted) | 2.58[4] | Not available |
Note: Experimental data for the parent methyl esters is limited; some data for closely related analogs is provided for reference.
Biological Activity: Cholinesterase Inhibition
The primary mechanism of biological activity for these carbamates is the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system, a principle utilized in the design of insecticides and potential therapeutics for neurodegenerative diseases.[3]
Experimental Protocols
General Synthesis of Methyl N-(chlorophenyl)carbamates
A common method for the synthesis of these compounds involves the reaction of the corresponding chlorophenyl isocyanate with methanol. Alternatively, they can be prepared by the reaction of a chlorophenylaniline with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General reaction scheme for the synthesis of methyl N-(chlorophenyl)carbamates.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the carbamate isomers against AChE can be determined using a spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Structure-Activity Relationship and Signaling Pathway
The inhibitory action of carbamates on acetylcholinesterase involves the carbamoylation of a serine residue in the active site of the enzyme. This process renders the enzyme temporarily inactive. The position of the chlorine atom on the phenyl ring affects the electronic properties of the carbamate and its binding affinity to the enzyme's active site, thus influencing the rate of carbamoylation and the overall inhibitory potency.
Caption: Signaling pathway of acetylcholinesterase inhibition by carbamates.
Conclusion
The ortho-, meta-, and para-isomers of methyl N-(chlorophenyl)carbamate exhibit distinct physicochemical properties that likely translate to differences in their biological activity as cholinesterase inhibitors. While comprehensive comparative data is still emerging, the available information underscores the importance of isomeric purity in both research and commercial applications. Further studies are warranted to fully elucidate the structure-activity relationships and to determine the specific IC50 values for each isomer against AChE and BChE, which will be critical for the targeted design of new insecticides and therapeutic agents.
References
- 1. N-(4-Chlorophenyl)carbamic acid methyl ester | 940-36-3 [amp.chemicalbook.com]
- 2. ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | 940-36-3 | Benchchem [benchchem.com]
- 4. methyl N-(3-chlorophenyl)carbamate [stenutz.eu]
- 5. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Inhibitory Potential of Methyl N-(4-chlorophenyl)carbamate on Key Esterases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Esterase Inhibition by Carbamates
Methyl N-(4-chlorophenyl)carbamate belongs to the carbamate class of compounds, which are known inhibitors of serine hydrolases, including AChE, BChE, and CE. The primary mechanism of inhibition involves the carbamoylation of the serine residue within the active site of the enzyme. This process is analogous to the enzyme's natural hydrolysis of its substrate. The carbamate acts as a substrate analog, and the enzymatic action results in the formation of a transient carbamoylated enzyme intermediate. This intermediate is more stable than the acetylated intermediate formed during the hydrolysis of acetylcholine by AChE, leading to a temporary inactivation of the enzyme. The inhibition by carbamates is considered reversible, as the carbamoylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme, although at a much slower rate than the deacetylation process.
dot
Caption: Carbamate inhibition of esterases.
Data Presentation: Comparative Inhibitory Activity
As previously stated, specific IC50 values for this compound were not found. However, the following table presents IC50 values for other carbamate compounds against AChE and BChE to provide a comparative context for the potential inhibitory activity.
| Carbamate Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 | Rivastigmine | >200 |
| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 | Galantamine | 8.4 |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | Acetylcholinesterase (AChE) | 46.35 | Rivastigmine | - |
| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | Butyrylcholinesterase (BChE) | 27.38 | Rivastigmine | - |
Note: The data presented is for comparative purposes and is derived from studies on different carbamate structures. The actual inhibitory activity of this compound may vary.
Experimental Protocols
The following are detailed methodologies for assessing the inhibitory activity of compounds like this compound against AChE, BChE, and CE.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This method is a widely used colorimetric assay for measuring cholinesterase activity.
Principle: The assay measures the activity of AChE or BChE through the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum or human plasma
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound (test inhibitor)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare fresh solutions of ATCI or BTCI and DTNB in the phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test inhibitor solution at various concentrations. For the control, add 10 µL of the solvent.
-
Add 10 µL of the AChE or BChE enzyme solution (e.g., 1 U/mL).
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI or BTCI.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cholesterol Esterase (CE) Inhibition Assay
This assay uses p-nitrophenyl butyrate (pNPB) as a substrate, which is hydrolyzed by CE to produce p-nitrophenol, a yellow-colored product.
Principle: Cholesterol esterase catalyzes the hydrolysis of p-nitrophenyl butyrate to p-nitrophenol and butyric acid. The rate of formation of p-nitrophenol can be monitored by measuring the increase in absorbance at 405 nm.
Materials:
-
Phosphate buffer (pH 7.0)
-
Cholesterol esterase from porcine pancreas
-
p-Nitrophenyl butyrate (pNPB)
-
This compound (test inhibitor)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pNPB in a suitable solvent like acetonitrile.
-
Prepare stock solutions of the test inhibitor.
-
-
Assay Procedure:
-
In a test tube or a well of a microplate, add 0.5 mL of phosphate buffer (pH 7.0).
-
Add 0.5 mL of a 200 µM pNPB solution.
-
Add 0.5 mL of the test inhibitor solution at various concentrations. For the control, add the solvent.
-
Mix the contents well.
-
Initiate the reaction by adding 0.5 mL of the cholesterol esterase solution.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement:
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
dot
Caption: Workflow for esterase inhibition assay.
Immunoassay Cross-Reactivity of Phenylurea Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of phenylurea herbicides, including compounds structurally related to methyl N-(4-chlorophenyl)carbamate, in immunoassays. Understanding the potential for cross-reactivity is critical for the accurate interpretation of immunoassay data in environmental monitoring, food safety, and toxicological studies. While immunoassays offer a rapid and high-throughput screening method, their specificity can be a significant limitation.[1] This guide explores the structural basis of cross-reactivity and compares immunoassay performance with alternative analytical methods.
Understanding Cross-Reactivity in Phenylurea Immunoassays
Immunoassays developed for a specific phenylurea herbicide often show cross-reactivity with other structurally similar compounds.[2] This phenomenon arises because antibodies, the key recognition elements in immunoassays, may bind to analytes that share common structural features (epitopes) with the original target antigen used to generate them. For phenylurea herbicides, the common N,N-dimethylurea or N-methoxy-N-methylurea moiety attached to a substituted phenyl ring is a primary determinant of antibody binding and, consequently, cross-reactivity.
A study on an antibody developed for the phenylurea herbicide fluometuron demonstrated significant cross-reactivity with six other structurally related herbicides.[2] The binding affinities, expressed as IC50 values (the concentration of analyte required to inhibit the assay signal by 50%), varied depending on the substitutions on the phenyl ring, highlighting the role of molecular structure in antibody recognition.[2]
Comparative Analysis of Analytical Methods
While immunoassays are valuable for screening, alternative methods like High-Performance Liquid Chromatography (HPLC) offer higher specificity and are often used for confirmation of immunoassay results.
| Feature | Immunoassay (e.g., ELISA) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Antibody-antigen binding | Separation based on physicochemical properties |
| Specificity | Can be variable, prone to cross-reactivity with structurally similar compounds.[1] | High, capable of separating individual compounds in a mixture.[3][4] |
| Sensitivity | Generally high | High, often coupled with sensitive detectors like fluorescence or mass spectrometry.[3][5] |
| Throughput | High, suitable for screening large numbers of samples | Lower, more time-consuming per sample |
| Confirmation | Positive results often require confirmation by a more specific method | Considered a confirmatory method |
| Typical Analytes | Phenylurea herbicides, N-methylcarbamates | Broad range of pesticides, including N-methylcarbamates.[3][4] |
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Phenylurea Herbicides
This protocol is a generalized example based on typical competitive ELISA formats used for small molecule detection.
Caption: Generalized workflow for a competitive ELISA.
Methodology:
-
Plate Coating: Microtiter plates are coated with a conjugate of a phenylurea hapten and a carrier protein (e.g., bovine serum albumin).
-
Blocking: Remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The sample (containing the analyte) and a specific primary antibody are added to the wells. The free analyte in the sample competes with the coated hapten-protein conjugate for binding to the antibody.
-
Washing: Unbound reagents are washed away.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: Unbound secondary antibody is washed away.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Detection: The absorbance of the colored product is measured. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
HPLC with Post-Column Derivatization and Fluorescence Detection for N-Methylcarbamates
This method provides high specificity and sensitivity for the determination of N-methylcarbamate pesticides.[3][5]
Caption: Workflow for HPLC analysis of N-methylcarbamates.
Methodology:
-
Sample Preparation: Samples (e.g., water, food homogenates) are extracted with a suitable solvent. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.[6]
-
Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a reverse-phase column. The N-methylcarbamates are separated based on their polarity.[4]
-
Post-Column Derivatization: After separation, the eluting carbamates are hydrolyzed online with a strong base to form methylamine. The methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[3][5]
-
Fluorescence Detection: The fluorescent derivatives are detected by a fluorescence detector, providing high sensitivity and selectivity.[3][5]
Conclusion
Immunoassays serve as a valuable tool for the rapid screening of phenylurea and N-methylcarbamate compounds. However, the potential for cross-reactivity with structurally related analogs necessitates careful validation and interpretation of results. For regulatory and confirmatory purposes, more specific methods such as HPLC are indispensable. The choice of analytical method should be guided by the specific research or monitoring question, taking into account the required levels of specificity, sensitivity, and throughput.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cejph.szu.cz [cejph.szu.cz]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. agilent.com [agilent.com]
- 6. pickeringlabs.com [pickeringlabs.com]
Verifying the Molecular Structure of Synthesized Methyl N-(4-chlorophenyl)carbamate: A Crystallographic and Spectroscopic Comparison
A definitive guide for researchers confirming the synthesis of methyl N-(4-chlorophenyl)carbamate, this document provides a comparative analysis of X-ray crystallography against alternative characterization methods. Detailed experimental protocols and data presentation offer a comprehensive resource for structural verification.
The successful synthesis of a target compound is a cornerstone of chemical research and drug development. Following synthesis, rigorous structural confirmation is paramount to ensure the identity and purity of the molecule before proceeding with further studies. This guide details the use of single-crystal X-ray diffraction for the unambiguous structural elucidation of synthesized this compound and compares this "gold standard" technique with other common analytical methods.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the reaction of a (4-chlorophenyl)carbamic chloride with methanol.[1] Alternative approaches for the synthesis of N-arylcarbamates include the reaction of chloroformates with amines or the reaction of carbamoyl chlorides with alcohols or phenols.[2] More contemporary methods, such as copper-catalyzed N-arylation of primary alkyl carbamates with aryl halides, offer efficient alternatives.[2] For the purpose of this guide, we will focus on the method reported in conjunction with the crystallographic analysis.
Comparison of Synthetic Methods
| Method | Starting Materials | Reagents/Conditions | Reported Yield | Purity | Reference |
| Carbamoyl Chloride Route | (4-chlorophenyl)carbamic chloride, Methanol | Refluxing ethanol, 4 hours | 83% | High (suitable for crystallization) | [1] |
| Chloroformate Route | 4-chloroaniline, Methyl chloroformate | Base (e.g., pyridine or triethylamine) | Variable | Good | [2] |
| Isocyanate Route | 4-chlorophenyl isocyanate, Methanol | Typically no catalyst needed | High | Good, potential for side reactions | [2] |
| Copper-Catalyzed N-Arylation | Methyl carbamate, 1-chloro-4-iodobenzene | Copper catalyst, ligand, base | Good to excellent | Good | [2] |
Structural Confirmation: X-ray Crystallography
Single-crystal X-ray crystallography provides unequivocal proof of a compound's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. The crystallographic data for this compound confirms the expected molecular connectivity and geometry.
Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.60 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.126 (2) Å |
| b | 9.833 (2) Å |
| c | 8.0076 (16) Å |
| β | 99.34 (3)° |
| Volume | 864.5 (3) ų |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.159 |
| Data Source | [1] |
The crystal structure reveals a dihedral angle of 8.79 (11)° between the chlorobenzene ring and the carbamate side chain.[1] In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate along the b-axis.[1]
Alternative Characterization Methods
While X-ray crystallography is definitive, other spectroscopic techniques are routinely used to provide supporting evidence for the structure of a synthesized compound.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy (¹H, ¹³C) | Information on the chemical environment of protons and carbons, connectivity through coupling patterns. | Non-destructive, provides detailed structural information in solution. | Does not provide information on the solid-state packing or absolute stereochemistry. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information on its fragmentation pattern. | High sensitivity, requires very small sample amounts. | Isomeric compounds can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=O, C-Cl). | Fast, simple to perform. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Cl) in the compound. | Confirms the empirical formula. | Does not provide information on the molecular connectivity. |
Experimental Protocols
Synthesis of this compound
A mixture of (4-chlorophenyl)carbamic chloride (0.06 mol) and methanol (0.06 mol) is stirred in 15 ml of refluxing ethanol for 4 hours.[1] The reaction yields the title compound, which can be purified by recrystallization from ethanol to obtain colorless block-like crystals suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is mounted on a diffractometer. Data collection is performed using a Bruker SMART CCD area detector with graphite-monochromated Mo Kα radiation.[1] The structure is solved by direct methods and refined by full-matrix least-squares on F².[1]
Experimental Workflow for Structural Confirmation
Workflow for synthesis and structural confirmation.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Methyl N-(4-chlorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of methyl N-(4-chlorophenyl)carbamate, a known cholinesterase inhibitor. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar carbamates to provide a comprehensive overview. This information is intended to support research and development efforts in pharmacology and toxicology.
Introduction
This compound belongs to the carbamate class of compounds, which are widely recognized for their inhibitory action on acetylcholinesterase (AChE).[1] By reversibly inhibiting AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of nicotinic and muscarinic receptors.[1] This mechanism of action underlies both their potential therapeutic applications and their toxicity.[1][2] This guide explores the correlation between the in vitro enzymatic inhibition and the in vivo toxicological profile of this compound, drawing comparisons with closely related analogs.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro acetylcholinesterase (AChE) inhibition and in vivo acute toxicity of this compound and its structural analogs.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition Data
| Compound | AChE IC50 (µM) | Notes |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | A structurally related carbamate with a chlorophenyl moiety.[3] |
| This compound | Data not available | |
| Rivastigmine (Standard) | ~4.1 | A clinically used carbamate-based AChE inhibitor.[4] |
Table 2: In Vivo Acute Oral Toxicity Data
| Compound | Test Species | LD50 (mg/kg) | Notes |
| Methyl N-(3,4-dichlorophenyl)carbamate | Rat | 522 | A close structural analog with a dichlorinated phenyl group. |
| This compound | Data not available | ||
| Methomyl | Mouse | ~20 | A structurally simpler N-methyl carbamate insecticide. |
| Methyl Carbamate | Rat | 4000-8000 | The parent compound without the chlorophenyl group. |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is a widely accepted standard for measuring AChE activity and inhibition.
Principle: The assay is based on the measurement of the rate of formation of thio-nitrobenzoate, which is produced when dithiobisnitrobenzoate (DTNB) reacts with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE. The production of the yellow-colored thio-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Positive control inhibitor (e.g., rivastigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATCI) solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Oral Toxicity Study (LD50 Determination)
This protocol provides a general guideline for determining the median lethal dose (LD50) of a substance in a rodent model.
Principle: The acute oral toxicity test is used to determine the short-term toxicity of a substance when administered in a single oral dose. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.
Materials:
-
Test substance: this compound
-
Vehicle for administration (e.g., corn oil, water with a suspending agent)
-
Test animals: Rats or mice (e.g., Wistar rats or CD-1 mice), typically young adults of a single sex.
-
Oral gavage needles
-
Animal housing and care facilities
Procedure:
-
Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Animals are fasted overnight prior to dosing.
-
The test substance is prepared in the vehicle at various concentrations.
-
A single dose of the test substance is administered to different groups of animals via oral gavage. A control group receives only the vehicle.
-
A range of doses is used to establish a dose-response relationship.
-
Following administration, the animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours after dosing and then daily) for a period of 14 days.
-
Body weights are recorded at the beginning of the study and at regular intervals thereafter.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
The number of animals that die in each dose group is recorded.
-
The LD50 value and its confidence limits are calculated using a recognized statistical method (e.g., probit analysis).
Mandatory Visualizations
Caption: Experimental workflow for correlating in vitro AChE inhibition with in vivo toxicity.
References
- 1. Mephenate | C8H8ClNO2 | CID 17491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthesis routes for substituted phenyl carbamates
A Comparative Analysis of Synthesis Routes for Substituted Phenyl Carbamates
For researchers, scientists, and drug development professionals, the efficient and safe synthesis of substituted phenyl carbamates is a critical aspect of drug discovery and development, as this moiety is present in numerous pharmacologically active compounds. This guide provides a comparative analysis of three primary synthesis routes: the reaction of phenols with isocyanates, the reaction of amines with phenyl chloroformate, and the one-pot synthesis from anilines, urea, and methanol. The comparison focuses on quantitative data, experimental protocols, and the overall advantages and disadvantages of each method.
Overview of Synthesis Routes
Substituted phenyl carbamates can be synthesized through various chemical transformations. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity, scalability, and safety considerations. The three routes analyzed herein represent common and distinct approaches to obtaining these valuable compounds.
-
Route 1: From Phenols and Isocyanates. This is a classic and highly efficient method for forming the carbamate linkage. The reaction involves the direct addition of a phenol to an isocyanate, typically in the presence of a base catalyst.
-
Route 2: From Amines and Phenyl Chloroformate. This route involves the reaction of a primary or secondary amine with phenyl chloroformate. It is a versatile method that avoids the direct handling of potentially hazardous isocyanates.
-
Route 3: One-Pot Synthesis from Anilines, Urea, and Methanol. This method represents a more atom-economical and environmentally friendly approach, utilizing readily available starting materials. The reaction is typically catalyzed by metal salts or supported catalysts.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each of the three synthesis routes, providing a basis for objective comparison.
| Parameter | Route 1: Phenols + Isocyanates | Route 2: Amines + Phenyl Chloroformate | Route 3: Anilines + Urea + Methanol |
| Typical Yield | >90% | 85-95%[1] | 70-95%[2][3] |
| Reaction Time | 1-4 hours | 1-24 hours[4] | 4-6 hours[3] |
| Reaction Temperature | Room Temperature to 80 °C | Room Temperature[4] | 180-200 °C[5] |
| Catalyst | Tertiary amines (e.g., triethylamine), organometallic compounds | None typically required, but a base (e.g., triethylamine) is used as an acid scavenger[4] | Metal salts (e.g., ZnCl2, KNO3) on a support (e.g., zeolite HY)[2][3] |
| Key Reagents | Substituted Phenol, Isocyanate | Amine, Phenyl Chloroformate | Aniline, Urea, Methanol |
| Byproducts | Minimal | Triethylammonium chloride[4] | Ammonia, Diphenylurea[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: Synthesis of Phenyl Carbamate from Phenol and Phenyl Isocyanate
Materials:
-
Phenol (1.0 eq)
-
Phenyl Isocyanate (1.0 eq)
-
Triethylamine (0.1 eq)
-
Dry Toluene
Procedure:
-
A solution of phenol in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Triethylamine is added to the solution.
-
Phenyl isocyanate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to 80 °C and stirred for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure phenyl carbamate.
Route 2: Synthesis of a Substituted Phenyl Carbamate from an Amine and Phenyl Chloroformate
Materials:
-
Amine (e.g., Benzylamine) (1.0 eq)
-
Phenyl Chloroformate (1.1 eq)[4]
-
Triethylamine (1.5 eq)
-
Dry Tetrahydrofuran (THF)[4]
Procedure:
-
A solution of the amine and triethylamine in dry THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.[4]
-
The solution is cooled to 0 °C in an ice bath.
-
Phenyl chloroformate is added dropwise to the stirred solution over a period of 30 minutes.[4]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[4]
-
The reaction is monitored by TLC.
-
Upon completion, the triethylammonium chloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Route 3: One-Pot Synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol
Materials:
-
Aniline (1.0 eq)
-
Urea (1.5 eq)
-
Methanol
-
Catalyst (e.g., 5 wt% KNO3 on zeolite HY)[2]
Procedure:
-
Aniline, urea, methanol, and the catalyst are charged into a high-pressure stainless steel autoclave.[2]
-
The autoclave is sealed and purged with nitrogen gas.
-
The reaction mixture is heated to 180 °C and stirred for 5 hours. The pressure inside the autoclave will rise due to the evolution of ammonia.[5]
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The excess methanol is removed from the filtrate by distillation.
-
The resulting crude product is then purified by vacuum distillation or recrystallization to obtain pure methyl N-phenyl carbamate.[2]
Visualization of Synthesis Routes
The following diagrams, generated using the DOT language, illustrate the workflows of the three synthesis routes.
Caption: Workflow diagrams for the three main synthesis routes to substituted phenyl carbamates.
Comparative Discussion
Route 1 (Phenols + Isocyanates): This route is generally the most straightforward and high-yielding. The primary drawback is the handling of isocyanates, which are often toxic and moisture-sensitive. This method is well-suited for laboratory-scale synthesis where a wide variety of substituted phenols and isocyanates are commercially available.
Route 3 (Anilines + Urea + Methanol): This one-pot synthesis is attractive from a green chemistry perspective due to the use of inexpensive and low-toxicity starting materials.[8] However, it often requires high temperatures and pressures, as well as a catalyst, which may need to be optimized for specific substrates. The formation of byproducts like ammonia and diphenylurea can complicate purification.[2] This route is promising for large-scale industrial production where cost and environmental impact are major considerations.
Conclusion
The selection of a synthesis route for substituted phenyl carbamates should be guided by a careful consideration of the specific research or production needs. For high efficiency and small-scale synthesis with available starting materials, the isocyanate route is often preferred. The chloroformate route provides a versatile alternative, particularly when the corresponding isocyanate is not accessible. For large-scale, cost-effective, and environmentally conscious production, the one-pot synthesis from anilines, urea, and methanol presents a compelling option, despite the more demanding reaction conditions. Further research into catalyst development for the latter route is likely to enhance its applicability and efficiency.
References
- 1. EP1939172A2 - Method of obtaining phenyl carbamates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syxbsyjg.com [syxbsyjg.com]
- 6. EP1991524A1 - A process for the preparation of phenylcarbamates - Google Patents [patents.google.com]
- 7. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 8. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)carbamate Standard
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of a methyl N-(4-chlorophenyl)carbamate standard. We present detailed experimental protocols and supporting data to objectively assess its performance against potential impurities.
Introduction to Purity Validation
This compound is a chemical compound used in various research and development applications. The presence of impurities can significantly impact its chemical and physical properties, leading to erroneous experimental outcomes. Therefore, rigorous purity validation is a critical step in its quality control. This guide focuses on three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities
During the synthesis of this compound, several impurities can be introduced. These may include starting materials, by-products, and degradation products. Common potential impurities are:
-
4-chloroaniline: An unreacted starting material.
-
N,N'-bis(4-chlorophenyl)urea: Formed by the reaction of 4-chlorophenyl isocyanate intermediate with 4-chloroaniline.
-
Isomeric carbamates: Arising from isomeric chloroanilines in the starting material (e.g., methyl N-(2-chlorophenyl)carbamate, methyl N-(3-chlorophenyl)carbamate).
-
Dichlorinated carbamates: Resulting from dichlorinated anilines in the starting material.
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the nature of the potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and mass-to-charge ratio of ionized fragments. | Quantitative determination based on the signal intensity of specific nuclei in a magnetic field. |
| Primary Use | Quantification of the main component and separation of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute quantification of the main component and structural elucidation of impurities without a specific reference standard for each impurity. |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Sample Throughput | High | Moderate | Low to Moderate |
| Reference Standard | Required for each analyte | Required for quantification | An internal standard of known purity is used for absolute quantification. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the purity assessment of a this compound standard by detecting the main component and potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Reference standards for potential impurities (if available)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in the this compound standard.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
This compound standard
Procedure:
-
Sample Preparation: Dissolve the this compound standard in dichloromethane to a final concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method if reference standards are available.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1][2][3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known high purity (e.g., maleic anhydride)
-
This compound standard
Procedure:
-
Sample Preparation: Accurately weigh about 10 mg of the this compound standard and about 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Purity Calculation: Calculate the purity of the this compound standard using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation
The following tables summarize hypothetical but realistic quantitative data from the purity analysis of two different lots of a this compound standard.
Table 1: HPLC Purity Analysis
| Lot Number | Main Peak Area (%) | Impurity 1 (4-chloroaniline) Area (%) | Impurity 2 (Urea by-product) Area (%) | Total Purity (%) |
| Lot A | 99.85 | 0.08 | 0.05 | 99.85 |
| Lot B | 99.21 | 0.45 | 0.28 | 99.21 |
Table 2: GC-MS Impurity Profile
| Lot Number | Impurity 1 (Isomeric carbamate) (%) | Impurity 2 (Dichlorinated carbamate) (%) |
| Lot A | < 0.01 | Not Detected |
| Lot B | 0.15 | 0.05 |
Table 3: qNMR Purity Assessment
| Lot Number | Purity by qNMR (%) |
| Lot A | 99.9 ± 0.1 |
| Lot B | 99.3 ± 0.2 |
Visualizations
The following diagrams illustrate the workflow for purity validation and the potential impurity formation pathways.
Caption: Workflow for the purity validation of a this compound standard.
Caption: Potential impurity formation pathways during the synthesis of this compound.
Conclusion
The purity of a this compound standard can be reliably validated using a combination of chromatographic and spectroscopic techniques. HPLC is effective for quantifying the main component and non-volatile impurities. GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. qNMR offers the advantage of absolute purity determination without the need for specific impurity reference standards. For comprehensive quality control, a multi-faceted approach employing at least two of these orthogonal techniques is recommended to ensure the highest confidence in the purity of the analytical standard.
References
A Comparative Environmental Impact Assessment: Methyl N-(4-chlorophenyl)carbamate versus Organophosphates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Fates and Toxicities
The widespread use of pesticides in agriculture and public health necessitates a thorough understanding of their environmental impact. This guide provides a comparative analysis of methyl N-(4-chlorophenyl)carbamate, a representative carbamate pesticide, and organophosphates, a broad class of widely used insecticides. By examining their environmental persistence, bioaccumulation potential, and toxicity to non-target organisms, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions regarding the selection and development of safer, more environmentally benign chemical alternatives.
Executive Summary
Both this compound and organophosphates primarily exert their insecticidal activity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and vertebrates. However, their environmental profiles exhibit notable differences. Organophosphates, while generally having shorter environmental half-lives than older organochlorine pesticides, can still persist in soil and aquatic environments for extended periods under certain conditions. They are known to be highly toxic to a wide range of non-target organisms, including birds, fish, and beneficial insects.
Carbamates, including this compound, are also AChE inhibitors, but their interaction with the enzyme is typically reversible, leading to a shorter duration of toxic effects in poisoned organisms compared to the irreversible inhibition by many organophosphates. While specific data for this compound is limited, data for structurally similar carbamates suggest a generally lower potential for bioaccumulation. However, concerns remain regarding their acute toxicity and potential for endocrine disruption. This guide presents available quantitative data, detailed experimental protocols for assessing environmental impact, and visual representations of the key toxicological pathways to facilitate a comprehensive comparison.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the environmental fate and toxicity of this compound and representative organophosphates. It is important to note that environmental conditions such as soil type, temperature, pH, and microbial activity can significantly influence these values.
Table 1: Comparison of Soil Half-Life (t½)
| Compound Class | Specific Compound | Soil Half-Life (t½) in days | Conditions |
| Carbamate | This compound | Data not available | - |
| Chlorpropham (structurally similar) | 4 (approximate) | Moist soil, 85°F[1] | |
| Carbofuran (structurally similar) | Persistence up to 4 years has been reported for its degradation products[2] | - | |
| Organophosphate | Chlorpyrifos | 10 - 120 | Moderately persistent[3] |
| Malathion | 2 - 18 (in water) | Dependent on temperature and pH[4] | |
| Glyphosate | 7 - 60 | Relatively rapid degradation in most soils[5] |
Table 2: Comparison of Aquatic Toxicity (LC50)
| Compound Class | Specific Compound | Test Organism | 96-hour LC50 |
| Carbamate | This compound | Data not available | - |
| Chlorpropham (structurally similar) | Thamnocephalus platyurus (crustacean) | 10.16 mg/L (24h LC50)[6] | |
| Carbaryl (structurally similar) | Carassius auratus (goldfish) | BCF determined at 0.05, 0.1, and 0.5 ppm[7] | |
| Organophosphate | Chlorpyrifos | Oncorhynchus mykiss (Rainbow Trout) | 0.003 mg/L |
| Malathion | Perca flavescens (Yellow Perch) | 263 µg/L[8] | |
| Glyphosate | Xiphocaris elongata (Freshwater Shrimp) | 748.92 µg/L[9] |
Table 3: Comparison of Bioaccumulation Factor (BCF)
| Compound Class | Specific Compound | Test Organism | Bioconcentration Factor (BCF) |
| Carbamate | This compound | Data not available | - |
| Carbaryl (structurally similar) | Carassius auratus (goldfish) | Low (BCF decreased with increasing concentration)[7] | |
| Organophosphate | Chlorpyrifos | - | Bioaccumulation factor of 0.8–7.2 in plant tissues[3] |
| Malathion | - | Not expected to bioconcentrate due to short half-life[10] | |
| Glyphosate | Aquatic organisms | Very low potential to bioconcentrate[11] |
Experimental Protocols
To ensure the reproducibility and comparability of environmental impact data, standardized experimental protocols are essential. The following sections outline the methodologies for key experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Protocol for Determining Soil Half-Life
The persistence of a pesticide in soil is a critical factor in determining its potential for groundwater contamination and long-term ecosystem exposure. The soil half-life (t½) is the time required for 50% of the initial pesticide concentration to dissipate.
Objective: To determine the rate of degradation of a test substance in soil under controlled laboratory conditions.
Methodology (based on OECD Guideline 307):
-
Soil Selection and Preparation: A minimum of three different soil types with varying textures, organic carbon content, and pH are used. The soils are sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: The test substance, typically radiolabeled for ease of tracking, is applied to the soil samples at a concentration relevant to its intended application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C). Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling and Analysis: At specified time intervals, replicate soil samples are taken and extracted. The concentrations of the parent compound and its major degradation products are quantified using appropriate analytical techniques (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)).
-
Data Analysis: The degradation rate constant (k) is calculated by fitting the concentration data to a first-order decay model: C(t) = C₀ * e^(-kt), where C(t) is the concentration at time t, and C₀ is the initial concentration. The half-life is then calculated as t½ = ln(2)/k.[12]
Protocol for Determining Acute Aquatic Toxicity (OECD 203)
This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.
Objective: To determine the acute lethal toxicity of a substance to fish.
Methodology:
-
Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[13]
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a flow-through or semi-static system for 96 hours. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.[14][15]
-
Exposure and Observation: At least seven fish are used for each test concentration and a control group.[14] Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.[14][15]
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.[3]
Protocol for Determining Bioconcentration Factor (OECD 305)
The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water.
Objective: To determine the BCF of a substance in fish.
Methodology:
-
Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water.[10][16]
-
Uptake Phase: Fish are exposed to the test substance at one or more concentrations for a period sufficient to reach a steady state between the concentration in the fish and the water (typically 28 days).[10][17]
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the rate at which the substance is eliminated from their bodies is measured over time.[10][17]
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.[8][10]
-
Data Analysis: The BCF can be calculated in two ways:
-
Steady-State BCF: The ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state (BCF = Cf / Cw).
-
Kinetic BCF: Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2) (BCF = k1 / k2).[17]
-
Signaling Pathways and Mechanisms of Toxicity
While the primary mechanism of action for both organophosphates and carbamates is the inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity, there is growing evidence for non-cholinergic mechanisms of toxicity that contribute to their overall environmental and health impacts.
Acetylcholinesterase Inhibition Pathway
Both organophosphates and carbamates interfere with the normal functioning of the nervous system by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and disruption of nerve impulse transmission.
Acetylcholinesterase inhibition by organophosphates and carbamates.
Organophosphate-Induced Oxidative Stress
Beyond their direct effects on the nervous system, organophosphates have been shown to induce oxidative stress in various organisms. This occurs through the overproduction of reactive oxygen species (ROS) and the depletion of antioxidant defense mechanisms. Oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to a range of toxic effects.
Organophosphate-induced oxidative stress pathway.
Carbamate-Induced Endocrine Disruption
Certain carbamate pesticides have been identified as endocrine-disrupting chemicals (EDCs). They can interfere with the body's endocrine system by mimicking or blocking natural hormones, thereby disrupting normal physiological processes such as development, reproduction, and metabolism. For example, some carbamates have been shown to exhibit anti-androgenic activity, meaning they can block the effects of male hormones.
Mechanism of carbamate-induced endocrine disruption.
Conclusion
The environmental impact of pesticides is a complex issue requiring careful consideration of multiple factors. While both this compound and organophosphates are effective insecticides, their environmental profiles present distinct advantages and disadvantages. Organophosphates, despite their relatively shorter persistence compared to older pesticide classes, exhibit high acute toxicity to a broad range of non-target organisms. Carbamates, with their reversible mode of action, may pose a lower risk in terms of long-term toxicity from a single exposure, but concerns about their acute toxicity and potential endocrine-disrupting effects remain.
The lack of specific environmental data for this compound highlights a critical knowledge gap and underscores the need for further research to fully assess its environmental risk profile. This guide serves as a starting point for researchers and professionals in the field, providing a framework for comparison and emphasizing the importance of utilizing standardized experimental protocols to generate reliable and comparable data. The continued development of safer, more environmentally benign pest control solutions will depend on a thorough understanding of the complex interactions between these chemical compounds and the ecosystems they enter.
References
- 1. Investigation of dissipation kinetics and half-lives of fipronil and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Organophosphate Chemical Nerve Agents, Oxidative Stress, and NADPH Oxidase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 940-36-3 | Benchchem [benchchem.com]
- 7. Determination of Bioconcentration Factor on Carbamates [e-jehs.org]
- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Effect of soil properties on the persistence of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbamate - Wikipedia [en.wikipedia.org]
- 13. bundesumweltministerium.de [bundesumweltministerium.de]
- 14. oecd.org [oecd.org]
- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
A Head-to-Head Battle: HPLC-DAD vs. HPLC-MS/MS for Carbamate Pesticide Analysis
A comprehensive guide for researchers on selecting the optimal analytical technique for the detection and quantification of carbamate pesticides.
The widespread use of carbamate pesticides in agriculture necessitates robust and reliable analytical methods to monitor their residues in food and environmental samples, ensuring public health and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the cornerstone of carbamate analysis, but the choice of detector can significantly impact sensitivity, selectivity, and overall performance. This guide provides a detailed comparison of two common HPLC detection methods: Diode Array Detection (DAD) and Tandem Mass Spectrometry (MS/MS), supported by experimental data to aid researchers in making informed decisions.
Executive Summary
While both HPLC-DAD and HPLC-MS/MS are capable of analyzing carbamate pesticides, they offer distinct advantages and disadvantages. HPLC-DAD is a robust and cost-effective technique suitable for screening and quantification at higher concentration levels. In contrast, HPLC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis and confirmatory studies, albeit at a higher initial investment and operational complexity.
Quantitative Performance Comparison
The selection of an analytical method often hinges on its quantitative capabilities. The following table summarizes key performance metrics for HPLC-DAD and HPLC-MS/MS in the analysis of various carbamate pesticides, compiled from multiple studies.
| Performance Metric | HPLC-DAD | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.03–1.56 µg/mL[1][2] | 0.05–2.0 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.10–4.72 µg/mL[2] | 0.20–5.0 µg/kg[3][4] |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | >0.99[3][5] |
| Precision (Relative Standard Deviation, RSD) | <15% | <10%[4][5] |
| Recovery | 69–119%[1] | 70.9–119%[3] |
Note: The units for LOD and LOQ may differ based on the sample matrix and preparation methods reported in the cited literature. Direct comparison should be made with caution.
Experimental Workflows and Logical Relationships
The general workflow for pesticide residue analysis using either HPLC-DAD or HPLC-MS/MS involves several key stages, from sample collection to data analysis. The fundamental difference lies in the detection and confirmation steps.
Caption: General workflow for carbamate pesticide analysis using HPLC with DAD or MS/MS detection.
Detailed Experimental Protocols
Below are representative experimental protocols for the analysis of carbamate pesticides using HPLC-DAD and HPLC-MS/MS. These are generalized procedures and may require optimization for specific matrices and target analytes.
HPLC-DAD Methodology
This method is suitable for the determination of multiple carbamate residues in various samples.
1. Sample Preparation (Extraction and Clean-up):
-
Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.
-
Add 5 mL of dichloromethane and extract for 15 minutes in an ultrasonic bath.
-
Centrifuge the mixture for 5 minutes at 2000 rpm.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a water/acetonitrile mixture (80/20, v/v) for HPLC analysis.[6]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of deionized water (A) and acetonitrile (B).
-
Flow Rate: 0.75 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
DAD Detection: Monitor at a wavelength of 220 nm. Record spectra for confirmation purposes.[6]
HPLC-MS/MS Methodology
This method offers high sensitivity and selectivity for the trace-level determination and confirmation of carbamate pesticides.
1. Sample Preparation (QuEChERS Method):
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for sample preparation in pesticide residue analysis.
-
For a detailed QuEChERS protocol, refer to established methods which typically involve an extraction with acetonitrile followed by a clean-up step using a dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents.[4]
2. Chromatographic Conditions:
-
UHPLC/HPLC System: An ultra-high performance or high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18).[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 40°C.[4]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for each carbamate.[4]
-
Optimization of MS parameters such as declustering potential (DP) and collision energy (CE) is crucial for each analyte to achieve maximum sensitivity.[4]
In-depth Comparison
Sensitivity and Selectivity: HPLC-MS/MS is inherently more sensitive and selective than HPLC-DAD.[7] The use of MRM in MS/MS allows for the detection of target analytes at very low concentrations, even in complex matrices, by filtering out background noise.[4] DAD, on the other hand, relies on the chromophoric properties of the carbamates and can be susceptible to interferences from co-eluting compounds that absorb at similar wavelengths.
Confirmation of Identity: HPLC-MS/MS provides a higher degree of confidence in compound identification. The specific precursor-product ion transitions are unique to each analyte, offering a robust method for confirmation.[4] While DAD can provide spectral information, it is generally less specific than mass spectral data.
Matrix Effects: Matrix effects, which can cause ion suppression or enhancement in the MS source, can be a challenge in HPLC-MS/MS analysis.[4] These effects are generally less pronounced with DAD. However, the use of matrix-matched standards or internal standards can effectively mitigate matrix effects in MS/MS.[5]
Cost and Complexity: HPLC-DAD systems are generally less expensive to purchase and maintain than HPLC-MS/MS systems. They are also simpler to operate, requiring less specialized training. HPLC-MS/MS instruments are more complex and require a higher level of expertise for method development, operation, and maintenance.
Conclusion and Recommendations
The choice between HPLC-DAD and HPLC-MS/MS for carbamate pesticide analysis is contingent on the specific requirements of the application.
-
HPLC-DAD is a reliable and cost-effective choice for routine screening and quality control applications where the expected concentrations of carbamates are relatively high and the sample matrices are not overly complex. Its simplicity and robustness make it an attractive option for laboratories with limited budgets or high sample throughput needs for less stringent applications.
-
HPLC-MS/MS is the preferred method for applications demanding the highest sensitivity and selectivity. It is indispensable for trace-level residue analysis in complex matrices such as food and environmental samples, and for confirmatory analysis to meet stringent regulatory requirements.[5] The enhanced confidence in identification and quantification provided by MS/MS justifies the higher cost and complexity for research, regulatory, and food safety laboratories.
For researchers and drug development professionals, a tiered approach may be most effective. HPLC-DAD can be used for initial screening, followed by HPLC-MS/MS for the confirmation and accurate quantification of positive findings, ensuring both efficiency and data integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. food.actapol.net [food.actapol.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables [spkx.net.cn]
evaluating the persistence of different carbamate herbicides in soil
The environmental fate of herbicides is a critical area of study for researchers in agronomy, environmental science, and toxicology. Carbamate herbicides, a widely used class of pesticides, are of particular interest due to their broad-spectrum activity and varying persistence in soil. This guide provides a comparative evaluation of the persistence of different carbamate herbicides, supported by experimental data and detailed methodologies for their assessment.
Comparative Persistence of Carbamate Herbicides in Soil
The persistence of a herbicide in soil is commonly expressed as its half-life (t½), the time it takes for 50% of the initial concentration to dissipate. This value is influenced by a multitude of factors, including soil type, temperature, moisture, pH, and microbial activity. Microbial degradation is a primary pathway for the breakdown of many carbamate herbicides.[1] The following table summarizes the half-life of several carbamate and thiocarbamate herbicides in moist loam soil under simulated summer growing conditions (70-90°F).
| Herbicide | Chemical Class | Half-life in Moist Loam Soil (weeks) |
| IPC | Carbamate | ~1[1] |
| CIPC | Carbamate | 4[1] |
| Eptam | Thiocarbamate | 1.5 |
| Vernam | Thiocarbamate | 3 |
| Tillam | Thiocarbamate | 3.5 |
| Sutan | Thiocarbamate | 3 |
| Ordram | Thiocarbamate | 2 |
| Ro-Neet | Thiocarbamate | 3 |
| Avadex | Thiocarbamate | 8 |
Note: The persistence of these herbicides can vary significantly under different environmental and soil conditions. For instance, the half-life of IPC is approximately one week at 85°F, while that of CIPC is four weeks at the same temperature.[1] Factors such as soil organic matter, clay content, and microbial populations can significantly alter these values.
Factors Influencing the Persistence of Carbamate Herbicides
Several key factors govern the degradation rate and, consequently, the persistence of carbamate herbicides in the soil environment:
-
Microbial Degradation: Soil microorganisms are the primary drivers of carbamate herbicide breakdown.[1] The presence of adapted microbial populations can lead to enhanced degradation of certain carbamates.
-
Soil Temperature: Higher soil temperatures generally accelerate the rate of microbial and chemical degradation of herbicides.[2]
-
Soil Moisture: Adequate soil moisture is crucial for microbial activity. Both excessively dry and waterlogged conditions can inhibit herbicide degradation.
-
Soil pH: The pH of the soil can influence the chemical hydrolysis and microbial degradation of carbamates. Degradation is often more rapid in alkaline conditions compared to neutral or acidic mediums.[2]
-
Soil Organic Matter and Clay Content: Herbicides can be adsorbed to organic matter and clay particles in the soil. This adsorption can reduce their bioavailability for microbial degradation and leaching, thus potentially increasing their persistence.
-
Application Method: The method of application can impact persistence. For example, incorporating herbicides into the soil can reduce losses due to volatilization and photodegradation, potentially increasing their persistence in the root zone.
Experimental Protocols for Evaluating Herbicide Persistence
Accurate assessment of herbicide persistence in soil requires standardized and well-documented experimental protocols. The following sections outline the methodologies for laboratory-based soil incubation studies and field dissipation studies.
Laboratory Soil Incubation Study
This method is designed to evaluate the rate of herbicide degradation in soil under controlled laboratory conditions.
Objective: To determine the half-life of a carbamate herbicide in a specific soil type under controlled temperature and moisture conditions.
Materials:
-
Freshly collected and sieved soil representative of the target environment.
-
Analytical grade carbamate herbicide standard.
-
Incubation vessels (e.g., glass jars with loose-fitting lids).
-
Incubator with temperature control.
-
Analytical balance.
-
Solvents for herbicide extraction (e.g., acetonitrile, methanol).
-
Equipment for herbicide analysis (e.g., Liquid Chromatograph-Tandem Mass Spectrometer, LC-MS/MS).
Procedure:
-
Soil Preparation:
-
Collect a sufficient quantity of soil from the desired location, avoiding areas with recent pesticide applications.
-
Air-dry the soil to a workable moisture content and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.
-
-
Herbicide Application:
-
Weigh a specific amount of the prepared soil into each incubation vessel.
-
Prepare a stock solution of the carbamate herbicide in a suitable solvent.
-
Apply the herbicide solution to the soil to achieve the desired concentration, ensuring even distribution. The application rate should be relevant to typical field application rates.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Incubation:
-
Adjust the moisture content of the treated soil to a predetermined level (e.g., 50-75% of field capacity).
-
Place the incubation vessels in an incubator set to a constant temperature (e.g., 25°C).
-
Maintain the soil moisture content throughout the incubation period by periodic additions of deionized water.
-
-
Sampling:
-
Collect soil samples from designated vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
At each sampling point, collect a representative subsample from the respective vessel.
-
-
Residue Analysis:
-
Extract the herbicide from the soil samples using an appropriate solvent and extraction technique (e.g., QuEChERS method).
-
Analyze the extracts using a validated analytical method, such as LC-MS/MS, to quantify the concentration of the herbicide.
-
-
Data Analysis:
-
Plot the concentration of the herbicide against time.
-
Determine the dissipation kinetics (e.g., first-order kinetics) and calculate the half-life (t½) of the herbicide in the soil.
-
Field Dissipation Study
This study is conducted to evaluate the persistence and dissipation of a herbicide under real-world agricultural conditions. The protocol should align with established guidelines, such as those provided by the U.S. Environmental Protection Agency (EPA).[3][4][5]
Objective: To determine the dissipation rate and half-life of a carbamate herbicide in a specific field environment, considering all relevant dissipation pathways.
Materials:
-
Commercial formulation of the carbamate herbicide.
-
Calibrated application equipment (e.g., backpack sprayer).
-
Soil sampling equipment (e.g., soil probe, auger).
-
Weather monitoring equipment.
-
Materials for residue analysis as described in the laboratory study.
Procedure:
-
Site Selection and Plot Establishment:
-
Select a field site that is representative of the intended use area of the herbicide.
-
Establish experimental plots of a suitable size, including untreated control plots.[5]
-
Characterize the soil at the study site as in the laboratory study.
-
-
Herbicide Application:
-
Apply the herbicide to the plots at the recommended field rate using calibrated equipment.
-
Record the application details, including the date, time, rate, and weather conditions.
-
-
Soil Sampling:
-
Collect soil samples from each plot at various time intervals after application (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
-
Collect samples from different depths (e.g., 0-15 cm, 15-30 cm) to assess leaching potential.
-
Take multiple subsamples from each plot and composite them to obtain a representative sample.
-
-
Environmental Monitoring:
-
Monitor and record key environmental parameters throughout the study period, including air and soil temperature, rainfall, and irrigation events.
-
-
Residue Analysis:
-
Process and analyze the soil samples for herbicide residues as described in the laboratory study protocol.
-
-
Data Analysis:
-
Calculate the dissipation of the herbicide over time in the different soil layers.
-
Determine the field dissipation half-life (DT50) of the herbicide.
-
Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction of pesticide residues from various matrices, including soil.[6][7][8][9]
Extraction Procedure (QuEChERS):
-
Weigh 10-15 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[6]
-
Take an aliquot of the acetonitrile supernatant for cleanup.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed.
-
The cleaned-up extract is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer is used for the separation and detection of the carbamate herbicides.
-
Chromatographic Separation: A suitable C18 column is typically used to separate the target analytes from matrix components.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive quantification of the target herbicides.
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the persistence of carbamate herbicides in soil, from initial laboratory studies to comprehensive field trials.
Caption: Workflow for Evaluating Carbamate Herbicide Persistence in Soil.
References
- 1. my.ucanr.edu [my.ucanr.edu]
- 2. Effect of soil properties on the persistence of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Federal Register :: Final NAFTA Guidance for Conducting Terrestrial Field Dissipation Studies [federalregister.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. weber.hu [weber.hu]
- 7. researchgate.net [researchgate.net]
- 8. Portico [access.portico.org]
- 9. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl N-(4-chlorophenyl)carbamate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of methyl N-(4-chlorophenyl)carbamate, ensuring the protection of personnel and the environment.
Hazard Summary and Safety Precautions
This compound is a chemical compound that requires careful handling. The following table summarizes its key hazard information.
| Hazard Category | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] | ||
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P271: Use only outdoors or in a well-ventilated area.[1] | ||
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal facility. Adherence to institutional, local, state, and federal regulations is mandatory.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Include the full chemical name, "this compound," and any associated hazard symbols on the label.
3. Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[3]
4. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, contaminated gloves, or absorbent pads, should also be collected and disposed of as hazardous waste.
-
Place these materials in the same designated hazardous waste container as the chemical itself.
5. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it in the designated hazardous waste container for disposal.
-
Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]
6. Final Disposal:
-
The ultimate disposal of the hazardous waste container must be conducted through an approved waste disposal plant.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and record-keeping.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific disposal requirements.
References
Personal protective equipment for handling methyl N-(4-chlorophenyl)carbamate
Essential Safety and Handling Guide for Methyl N-(4-chlorophenyl)carbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
This compound is a carbamate pesticide and a cholinesterase inhibitor. Acute exposure can lead to a cholinergic crisis with symptoms including nausea, vomiting, salivation, sweating, and potentially more severe neurological effects.[1] This compound is harmful if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use the specified equipment to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Latex gloves are not recommended. | Prevents skin contact and absorption. Carbamates can be absorbed through the skin. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects eyes from dust particles and splashes. |
| Skin and Body Protection | Lab coat, closed-toe shoes, and consider a chemical-resistant apron or coveralls for larger quantities. | Minimizes skin exposure from spills or dust. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter. | Protects against inhalation of the powdered chemical and any potential vapors. |
Exposure Limits
No specific Permissible Exposure Limit (PEL) or Recommended Exposure Limit (REL) has been established by OSHA or NIOSH for this compound. However, for the structurally similar carbamate pesticide, Carbaryl, the following limits are established and can be used as a conservative guideline:
| Exposure Limit | Value | Agency |
| Permissible Exposure Limit (PEL) | 5 mg/m³ (8-hour TWA) | OSHA[2][3] |
| Recommended Exposure Limit (REL) | 5 mg/m³ (10-hour TWA) | NIOSH[2][3] |
| IDLH (Immediately Dangerous to Life or Health) | 100 mg/m³ | NIOSH[2] |
TWA: Time-Weighted Average
Operational and Disposal Plans
Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Step | Procedure |
| 1. Evacuate and Secure | Evacuate non-essential personnel from the immediate area. Restrict access to the spill site. |
| 2. Don PPE | Wear all recommended PPE, including respiratory protection. |
| 3. Containment | For powders, gently cover with a plastic sheet to prevent dust from becoming airborne. For solutions, create a dike around the spill with an inert absorbent material (e.g., vermiculite, sand). |
| 4. Absorption | Absorb the spilled material with an inert absorbent. |
| 5. Decontamination | Decontaminate the spill area. For carbamates, a solution of household bleach or a mixture of washing soda (sodium carbonate) and strong soap can be used.[1] Allow for sufficient contact time. |
| 6. Collection and Disposal | Carefully collect the absorbed material and decontamination residue into a labeled, sealed container for hazardous waste disposal. |
| 7. Final Cleaning | Clean the area again with soap and water. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Chemical | Collect in a clearly labeled, sealed container. |
| Contaminated Labware | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of the labware according to institutional guidelines. |
| Contaminated PPE | Disposable PPE (gloves, etc.) should be placed in a sealed bag and disposed of as hazardous waste. Reusable PPE must be thoroughly decontaminated. |
| Aqueous Solutions | Do not dispose of down the drain. Collect in a labeled, sealed container for hazardous waste disposal. |
For larger quantities, incineration is the preferred method of disposal.[4] For laboratory-scale waste, consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Emergency Procedures
The following decision tree outlines the immediate actions to be taken in case of an exposure incident.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
